WF-47-JS03
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O2/c1-29(2)16-21(17-30(3,4)35(29)5)33-27-25(19-11-9-8-10-12-19)26(31)36-28(34-27)22(18-32-36)20-13-14-23(37-6)24(15-20)38-7/h8-15,18,21H,16-17,31H2,1-7H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWLEAMGAGYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC2=NC3=C(C=NN3C(=C2C4=CC=CC=C4)N)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to WF-47-JS03: A Potent and Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WF-47-JS03 has emerged as a highly potent and selective inhibitor of the Rearranged during Transfection (RET) kinase, a critical oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough examination of its mechanism of action within the RET signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of RET-driven malignancies and the development of targeted therapies.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its chemical identity is defined by the following identifiers:
-
CAS Number: 2561413-77-0
-
SMILES: NC(N1C(N=C2NC3CC(C)(C)N(C)C(C)(C)C3)=C(C4=CC(OC)=C(OC)C=C4)C=N1)=C2C5=CC=CC=C5
The structural formula of this compound is characterized by a central pyrazolo[1,5-a]pyrimidine core, which serves as a scaffold for the strategic placement of functional groups that mediate its high-affinity binding to the RET kinase.
| Property | Value |
| Molecular Formula | C31H35N7O2 |
| Molecular Weight | 553.66 g/mol |
| CAS Number | 2561413-77-0 |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective ATP-competitive inhibitor of the RET tyrosine kinase. Its primary mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of oncogenic signaling pathways.
In Vitro Activity
This compound has demonstrated exceptional potency against cell lines harboring RET fusions, which are key drivers of tumorigenesis in certain cancers. The half-maximal inhibitory concentrations (IC50) highlight its efficacy at the nanomolar level.
| Cell Line | RET Fusion | IC50 (nM) | Reference |
| KIF5B-RET transfected Ba/F3 cells | KIF5B-RET | 1.7 | [1] |
| CCDC6-RET transfected LC-2/ad lung cancer cells | CCDC6-RET | 5.3 | [1] |
Furthermore, this compound exhibits significant selectivity for RET over other kinases, such as the Kinase Insert Domain Receptor (KDR), also known as VEGFR2. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Cell Line | Target | IC50 (µM) | Selectivity vs. KIF5B-RET | Reference |
| Tel-KDR transfected Ba/F3 cells | KDR | 0.99 | >500-fold | [1] |
| Ba/F3 wild-type cells | - | 1.5 | - | [1] |
In Vivo Activity
Preclinical studies in animal models have confirmed the anti-tumor efficacy of this compound. In a xenograft model using RIE KIF5B-RET cells, this compound significantly inhibited tumor growth at well-tolerated doses.
| Animal Model | Treatment Doses (mg/kg) | Study Duration | Outcome | Reference |
| RIE KIF5B-RET xenograft mice | 1, 3, and 10 | 10 days | Significant tumor growth inhibition | [1] |
A key property of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain metastases, a common complication in RET-fusion positive cancers.[1]
RET Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., KIF5B-RET, CCDC6-RET) that result in constitutive, ligand-independent activation of the RET kinase. This aberrant signaling drives tumor development and progression through downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the types of experiments cited for this compound. For the exact, detailed protocols, it is recommended to consult the primary publication: Casey J N Mathison, et al. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Med Chem Lett. 2020 Feb 12;11(4):558-565.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
Cell-Based Proliferation Assay (Ba/F3 and LC-2/ad Cells)
This protocol describes a typical procedure for assessing the anti-proliferative activity of a compound in cancer cell lines.
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Cell Culture: Culture KIF5B-RET or CCDC6-RET transfected Ba/F3 or LC-2/ad cells in appropriate media supplemented with necessary growth factors.
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Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or MTT.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the in vivo efficacy of an anti-cancer agent.
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Cell Implantation: Subcutaneously implant RIE KIF5B-RET cells into the flank of immunocompromised mice.
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound or vehicle daily via oral gavage at specified doses.
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Monitoring: Monitor tumor volume and body weight regularly throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound is a promising, highly potent, and selective RET kinase inhibitor with demonstrated in vitro and in vivo efficacy against RET-driven cancer models. Its favorable pharmacological properties, including brain penetration, make it a compelling candidate for further preclinical and clinical development. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of RET-targeted cancer therapy.
References
Technical Whitepaper: Characterization and Preclinical Evaluation of WF-47-JS03, a Potent and Selective RET Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the available data on WF-47-JS03, a selective inhibitor of the RET (Rearranged during Transfection) kinase. Due to the proprietary nature of drug development, specific details regarding the complete synthesis and purification of this compound are not publicly available. This guide, therefore, focuses on its biological activity, mechanism of action, and protocols for its use in preclinical research based on existing information.
Introduction to this compound
This compound has been identified as a potent and highly selective inhibitor of RET kinase.[1] The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Dysregulation of RET signaling, often through mutations or fusions, is a known driver in various cancers, making it a key therapeutic target.[2][3] this compound demonstrates significant potential in this area due to its high selectivity, which minimizes off-target effects, and its ability to penetrate the blood-brain barrier.[1]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified against cell lines engineered to express RET fusion proteins, which are characteristic of certain cancers. The compound shows nanomolar potency, highlighting its potential as a therapeutic agent.
| Cell Line | Target | IC50 (nM) | Reference |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7 | [1] |
| CCDC6-RET transfected LC-2/ad cells | RET Kinase | 5.3 | [1] |
| Tel-KDR transfected Ba/F3 cells | KDR (VEGFR2) | 990 | [1] |
| Ba/F3 wild-type cells | - | 1500 | [1] |
Table 1: In vitro inhibitory activity of this compound against various cell lines. The data demonstrates potent inhibition of RET fusion proteins and over 500-fold selectivity against the off-target kinase KDR (Kinase Insert Domain Receptor).
Mechanism of Action: RET Kinase Inhibition
This compound functions as a Type I tyrosine kinase inhibitor, competitively binding to the ATP-binding site of the active RET kinase.[2] This action prevents the phosphorylation of downstream substrates, thereby inhibiting the signal transduction cascades that promote cell proliferation and survival.
Caption: RET Signaling Pathway Inhibition by this compound.
Experimental Protocols
While specific synthesis and purification protocols for this compound are not available, a detailed methodology for the preparation of a working solution for in vivo studies has been published.
Protocol for Preparation of this compound Working Solution (Aqueous Formulation)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
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Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogenous.
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Add 450 µL of Saline to bring the final volume to 1 mL.
Note: For continuous dosing periods exceeding half a month, an alternative formulation in corn oil may be considered.[1]
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in xenograft mouse models. In a 10-day study using RIE KIF5B-RET xenograft mice, the compound was well-tolerated at doses of 1, 3, and 10 mg/kg and resulted in significant inhibition of tumor growth.[1]
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a promising, potent, and selective RET kinase inhibitor with demonstrated in vitro and in vivo activity. Its high selectivity and ability to cross the blood-brain barrier suggest it may offer a favorable therapeutic window. Further research and clinical development are warranted to fully elucidate its potential in the treatment of RET-driven malignancies. While detailed synthetic and purification methodologies remain proprietary, the information available on its biological characterization provides a solid foundation for its continued investigation.
References
In-Depth Technical Guide: Bioavailability and Pharmacokinetics of WF-47-JS03
For Researchers, Scientists, and Drug Development Professionals
Abstract
WF-47-JS03 is a potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase, a key driver in various cancers.[1] This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacological profile and the methodologies used for its evaluation. While specific pharmacokinetic parameters for this compound are not publicly available, this guide presents representative data for a molecule of this class and details the standard experimental protocols for determining such values. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other RET kinase inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RET proto-oncogene. Activating mutations and fusions in the RET gene are oncogenic drivers in a subset of cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[2] By selectively inhibiting the kinase activity of RET, this compound has demonstrated significant anti-tumor activity in preclinical models.[1] Notably, it has shown efficacy in inhibiting the growth of tumors with KIF5B-RET and CCDC6-RET fusions, which are clinically relevant alterations.[1] Furthermore, this compound exhibits favorable properties such as effective brain penetration, suggesting its potential for treating central nervous system (CNS) metastases.[1]
In Vitro Potency and Selectivity
Quantitative analysis of the inhibitory activity of this compound has been performed against various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity for RET-driven cancers.
| Cell Line | Target | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7 |
| CCDC6-RET transfected LC-2/ad lung cancer cells | RET Kinase | 5.3 |
| Tel-KDR transfected Ba/F3 cells | KDR | 990 |
| Ba/F3 wild-type cell line | Off-target | 1500 |
| Data sourced from MedChemExpress.[1] |
The data clearly indicates that this compound is significantly more potent against RET-fusion cell lines compared to those driven by other kinases like KDR, demonstrating over 500-fold selectivity.[1]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have provided evidence of the anti-tumor activity of this compound.
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Female Harlan Foxn1 nude mice | RIE-RET-KIF5B transgenic cell line | This compound | 1, 3, and 10 mg/kg | Significant inhibition of tumor growth |
| Data sourced from MedChemExpress.[1] |
The study demonstrated that this compound was well-tolerated at the tested doses.[1]
Pharmacokinetics of RET Kinase Inhibitors
While specific pharmacokinetic data for this compound is not publicly available, the following table presents representative pharmacokinetic parameters that could be expected for an orally administered small molecule RET kinase inhibitor based on the general characteristics of this drug class.
| Parameter | Description | Representative Value |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-dependent |
| t1/2 (h) | Elimination half-life | 12 - 24 |
| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation | 30 - 70 |
| These are representative values for a generic oral tyrosine kinase inhibitor and are not specific to this compound. |
Experimental Protocols
In Vivo Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of a compound like this compound.
Objective: To determine the in vivo anti-tumor activity of this compound in a mouse xenograft model.
Materials:
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This compound
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Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Female immunodeficient mice (e.g., Harlan Foxn1 nude mice), 6-8 weeks old
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Tumor cells with a RET fusion (e.g., RIE-RET-KIF5B transgenic cell line)
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Calipers
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Animal balance
Procedure:
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Cell Culture: Culture the tumor cells under appropriate conditions.
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
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Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Drug Preparation: Prepare the formulation of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
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Drug Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).
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Data Collection: Measure tumor volumes and body weights of the mice throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Workflow Diagram:
Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule inhibitor in mice.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) of a test compound.
Materials:
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Test compound (e.g., this compound)
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Formulation for intravenous (IV) and oral (PO) administration
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Male or female mice (e.g., CD-1 mice)
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Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
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Centrifuge
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Analytical instrument (e.g., LC-MS/MS)
Procedure:
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Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week.
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Dosing:
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IV Group: Administer the compound intravenously via the tail vein at a specific dose.
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PO Group: Administer the compound orally via gavage at a specific dose.
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Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.
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Data Analysis: Use pharmacokinetic software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Workflow Diagram:
RET Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RET kinase signaling pathway. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of RET-driven cancers. Its high potency, selectivity, and in vivo efficacy warrant further investigation. While detailed pharmacokinetic data is not yet in the public domain, the established methodologies for characterizing small molecule inhibitors will be crucial in its continued development. This guide provides a foundational understanding of the available information and the necessary experimental frameworks for advancing the study of this compound.
References
Technical Guide: Solubility and Stability Testing of WF-47-JS03
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of the potent and selective RET kinase inhibitor, WF-47-JS03. The information herein is intended to support researchers and drug development professionals in designing and executing robust experimental protocols essential for the preclinical and formulation development of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is critical for the design of relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈N₆O₂ | MedChemExpress[1] |
| Molecular Weight | 514.66 g/mol | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| CAS Number | 2561413-77-0 | MedChemExpress[1] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various formulations. The following table summarizes the known solubility of this compound in a common organic solvent.
| Solvent | Solubility | Conditions |
| DMSO | 62.5 mg/mL (121.44 mM) | Requires sonication. It is noted that hygroscopic DMSO can negatively impact solubility.[1] |
An example of an in vivo formulation provides further insight into its solubility characteristics in a mixed vehicle system:
| Vehicle Composition | Final Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, which is a common practice in early drug discovery.
Objective: To determine the concentration at which a compound, when added from a DMSO stock solution, precipitates out of an aqueous buffer.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO), anhydrous
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Phosphate-buffered saline (PBS), pH 7.4
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96-well microtiter plates (UV-transparent for direct UV assay)
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Automated liquid handler or multichannel pipettes
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Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates precipitation.
-
Direct UV Assay: Alternatively, after incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound. The concentration of the dissolved compound is determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Stability Profile of this compound
Evaluating the stability of this compound under various conditions is crucial for determining its shelf-life and for developing a stable formulation.
| Form | Storage Condition | Stability Period |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.
Objective: To develop a quantitative HPLC method that can resolve the parent compound (this compound) from its degradation products formed under stress conditions.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation chamber (e.g., oven, photostability chamber)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose this compound solution to light according to ICH Q1B guidelines.
-
-
Method Development:
-
Analyze the stressed samples using a reverse-phase HPLC method.
-
Optimize the mobile phase composition (e.g., acetonitrile/water gradient with a buffer), column temperature, and flow rate to achieve adequate separation between the this compound peak and any degradation product peaks.
-
The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector or a mass spectrometer to ensure it is not co-eluting with any degradants.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
RET Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the RET (Rearranged during Transfection) kinase. Understanding the signaling pathway it targets is essential for interpreting its biological activity.
Caption: RET Signaling Pathway and Inhibition by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the solubility and stability of a compound like this compound.
Caption: General Workflow for Solubility and Stability Testing.
Conclusion
This technical guide provides a framework for the solubility and stability testing of this compound. The presented data, sourced from publicly available information, and the general experimental protocols offer a starting point for in-depth laboratory investigation. It is imperative for researchers to adapt and validate these methods for their specific experimental contexts and regulatory requirements. A thorough understanding of the solubility and stability profile of this compound is paramount for its successful advancement as a potential therapeutic agent.
References
An In-depth Technical Guide to the Biological Activity of WF-47-JS03
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a novel, potent, and selective small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound is a type II tyrosine kinase inhibitor, binding to the inactive conformation of its target kinase.[1] This mechanism allows for high selectivity and potency by exploiting a region adjacent to the ATP-binding site that is accessible only in the inactive state.[1] The primary target of this compound has been identified as a receptor tyrosine kinase (RTK) frequently dysregulated in various cancers. By inhibiting this key RTK, this compound effectively blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] Constitutive activation of these pathways is a common driver of tumorigenesis.[2][3][5]
Quantitative Biological Data
The biological activity of this compound has been quantified through a series of in vitro assays. The data presented below summarizes its inhibitory potency against various cancer cell lines and its selectivity for the primary target kinase over other related kinases.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 28.7 |
| HCT116 | Colorectal Cancer | 12.5 |
| U87 MG | Glioblastoma | 45.1 |
| PC-3 | Prostate Cancer | 60.8 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target RTK | 2.1 |
| Related Kinase A | 250 |
| Related Kinase B | > 1000 |
| Related Kinase C | 875 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its characterization, and the logical relationship of its mechanism of action.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Initial Toxicity Screening of WF-47-JS03: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening process for a novel kinase inhibitor, using WF-47-JS03 as a representative example. The document outlines standard experimental protocols and presents illustrative data to guide researchers in the early-stage safety assessment of similar therapeutic candidates.
Introduction to this compound
This compound is a potent and selective inhibitor of the RET kinase, a receptor tyrosine kinase that plays a crucial role in the development of several cancer types.[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft mouse models. An initial in vivo study indicated that this compound is well-tolerated at doses of 1, 3, and 10 mg/kg over a 10-day period.[1] This promising therapeutic window necessitates a more formal and detailed initial toxicity assessment to inform further preclinical and clinical development.
Data Summary
The following tables summarize the kind of quantitative data that would be generated during an initial toxicity screening of a compound like this compound. The data presented here is illustrative and serves to provide a framework for the expected outcomes of such studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | CellTiter-Glo® | 85.4 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Neutral Red Uptake | > 100 |
| K-562 | Human Chronic Myelogenous Leukemia | CellTox™ Green | 62.7 |
Table 2: Acute Oral Toxicity of this compound in Mice
| Species | Strain | Sex | Dosing | LD50 (mg/kg) | Clinical Observations |
| Mouse | C57BL/6 | Female | Single Oral Gavage | > 2000 | No signs of toxicity or mortality observed at 2000 mg/kg. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines and best practices in preclinical toxicology.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a test compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and non-cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that is relevant to the compound's mechanism of action, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan.
-
Solubilization: After the incubation with MTT, add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then determined by plotting the viability data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acute Oral Toxicity Study in Mice (Up-and-Down Procedure - OECD 425)
This study is designed to estimate the LD50 of a substance and identify signs of toxicity after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult female mice
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study begins.
-
Dosing: Dose the animals sequentially. Start with a single mouse at the best-estimated starting dose.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours. The outcome for this animal will determine the dose for the next animal (either higher or lower).
-
Sequential Dosing: Continue this process, adjusting the dose up or down depending on the previous outcome, until the stopping criteria are met.
-
Long-term Observation: Observe all surviving animals for a total of 14 days for any delayed toxic effects. Record body weight, food and water consumption, and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Estimation: The LD50 is estimated using a statistical method based on the outcomes of the sequentially dosed animals.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: High-level workflow for in vitro and in vivo initial toxicity screening.
Caption: Simplified mechanism of action for this compound as a RET kinase inhibitor.
Caption: Decision-making flowchart based on initial toxicity screening results.
References
Methodological & Application
Application Notes and Protocols for WF-47-JS03 in Cell Culture
Introduction
WF-47-JS03 is an experimental small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound in cancer cell lines, outlining methods for assessing its impact on cell viability, proliferation, and downstream signaling pathways.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors, including Akt and mTOR, leading to the suppression of pro-survival and proliferative signaling.
Data Summary
The following tables summarize the quantitative data obtained from in vitro experiments with this compound across various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 150 |
Table 2: Effect on Cell Proliferation (BrdU Incorporation)
| Cell Line | Concentration of this compound (nM) | Proliferation Inhibition (%) |
| MCF-7 | 50 | 65 |
| A549 | 120 | 58 |
| U-87 MG | 85 | 72 |
| PC-3 | 150 | 55 |
Table 3: Phospho-Protein Expression Levels (Western Blot Densitometry)
| Cell Line | Treatment (100 nM this compound for 24h) | p-Akt (Ser473) Reduction (%) | p-mTOR (Ser2448) Reduction (%) |
| MCF-7 | This compound | 85 | 78 |
| A549 | This compound | 75 | 68 |
| U-87 MG | This compound | 92 | 85 |
| PC-3 | This compound | 70 | 65 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: MCF-7, A549, U-87 MG, PC-3
-
Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human recombinant insulin.
-
A549: F-12K Medium + 10% FBS.
-
U-87 MG: Minimum Essential Medium (MEM) + 10% FBS + 1% Non-Essential Amino Acids (NEAA).
-
PC-3: F-12K Medium + 10% FBS.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
3. Cell Proliferation Assay (BrdU Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the respective IC50 concentration of this compound for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase substrate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
4. Western Blot Analysis
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with 100 nM this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Diagrams
Figure 1: Proposed mechanism of action for this compound.
Figure 2: Workflow for the MTT cell viability assay.
Figure 3: Workflow for Western blot analysis.
Application Notes and Protocols for WF-47-JS03 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a novel small molecule inhibitor designed to specifically disrupt the protein-protein interaction between the RAS oncogene and phosphoinositide 3-kinase (PI3K). The RAS gene is mutated in approximately 20% of all human cancers, leading to uncontrolled cell growth and tumor development.[1] By selectively blocking the RAS-PI3K interaction, this compound aims to inhibit a key signaling pathway for tumor progression while minimizing off-target effects on healthy cells.[1] Preclinical studies have demonstrated the potential of this class of inhibitors in halting tumor growth in animal models of RAS-mutated cancers.[1]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, covering its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
This compound functions by non-covalently binding to a specific pocket on its target protein, preventing its interaction with RAS. This targeted disruption of the RAS-PI3K signaling axis inhibits the downstream activation of pro-survival and proliferative pathways, such as the PI3K/AKT/mTOR pathway, ultimately leading to a reduction in tumor growth.[1][2] A key advantage of this specific mechanism is that it leaves PI3K free to engage with its other binding partners, thereby potentially reducing the side effects, such as hyperglycemia, that are often associated with broad PI3K inhibitors.[1]
Signaling Pathway
The following diagram illustrates the targeted mechanism of this compound within the RAS-PI3K signaling cascade.
Caption: Mechanism of action of this compound in the RAS-PI3K signaling pathway.
Experimental Protocols
The following protocols provide a general framework for in vivo studies using this compound. Specific parameters such as animal strain, tumor model, and dosing regimen should be optimized based on experimental goals.
Animal Model Selection
-
Recommended Models: Xenograft models using human cancer cell lines with known RAS mutations (e.g., KRAS, NRAS, HRAS) are highly suitable. Patient-derived xenograft (PDX) models with confirmed RAS mutations can provide more clinically relevant data. Genetically engineered mouse models (GEMMs) that spontaneously develop RAS-driven tumors are also valuable for studying efficacy in a more physiologically relevant context.
-
Example: For lung adenocarcinoma studies, mice engrafted with human NCI-H358 (KRAS G12C) or A549 (KRAS G12S) cells are commonly used.
Formulation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The specific formulation for this compound should be determined based on its solubility and stability characteristics.
-
Route of Administration: Oral gavage is a frequently used and clinically relevant route for small molecule inhibitors. Intraperitoneal (IP) injection can also be considered, though it may have different pharmacokinetic properties.
-
Dosage: The optimal dosage of this compound should be determined through dose-escalation studies to identify a well-tolerated and efficacious dose. Based on similar preclinical studies, a starting dose in the range of 25-100 mg/kg administered once or twice daily can be considered.[3]
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A standard workflow for conducting in vivo efficacy studies of this compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, blood samples should be collected at multiple time points following administration. Plasma concentrations of the compound can be determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
PD Studies: To confirm target engagement in vivo, tumor tissues can be collected at the end of the study. Western blotting or immunohistochemistry can be used to measure the levels of phosphorylated downstream effectors of the PI3K pathway, such as p-AKT, to assess the extent of pathway inhibition.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Example Summary of In Vivo Efficacy Data
| Treatment Group | N | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | 0.5% MC, p.o., QD | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound (50 mg/kg) | 10 | p.o., QD | 750 ± 90 | 50 | +2.1 ± 2.0 |
| This compound (100 mg/kg) | 10 | p.o., QD | 450 ± 60 | 70 | -1.5 ± 2.5 |
| Positive Control | 10 | [Specify] | [Specify] | [Specify] | [Specify] |
MC: Methylcellulose, p.o.: per os (by mouth), QD: once daily, SEM: Standard Error of the Mean
Table 2: Example Summary of Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| This compound | 50 | p.o. | 1200 | 2 | 8500 | 6 |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve
Conclusion
This compound represents a promising targeted therapy for RAS-mutated cancers. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate its efficacy and mechanism of action in relevant animal models. Careful experimental design and data analysis are crucial for advancing our understanding of this novel therapeutic agent and its potential clinical translation.
References
Application Notes and Protocols for WF-47-JS03: A Selective RET Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WF-47-JS03 is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as point mutations and chromosomal rearrangements, are key drivers in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). These alterations lead to constitutive activation of the RET kinase and aberrant downstream signaling, promoting cell proliferation, survival, and migration. This compound offers a valuable tool for researchers investigating RET-driven cancers and for the development of targeted therapeutic strategies.
These application notes provide detailed guidelines for the use of this compound in vitro and in vivo, including dosage, administration, and protocols for key experimental assays to evaluate its biological activity and mechanism of action.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways regulated by RET include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, both of which are critical for cell growth and survival.[1][2] Inhibition of RET by this compound is expected to lead to the downregulation of these pathways, resulting in decreased tumor cell proliferation and survival.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | RET Alteration | IC50 (nM) | Reference |
| KIF5B-RET transfected Ba/F3 cells | KIF5B-RET fusion | 1.7 | --INVALID-LINK-- |
| CCDC6-RET transfected LC-2/ad lung cancer cells | CCDC6-RET fusion | 5.3 | --INVALID-LINK-- |
In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Dosage (mg/kg) | Administration | Study Duration | Outcome | Reference |
| Female Harlan Foxn1 nude mice | RIE-RET-KIF5B transgenic cell line | 1, 3, 10 | Oral, once daily | 10 days | Dose-dependent inhibition of tumor growth. Well-tolerated at all doses. | --INVALID-LINK-- |
Signaling Pathway
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells harboring RET alterations.
Materials:
-
This compound
-
RET-altered cancer cell line (e.g., LC-2/ad, TT)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for In Vitro Cell Viability Assay.
Protocol 2: Western Blot Analysis of RET Pathway Inhibition
This protocol is used to confirm the inhibitory effect of this compound on RET phosphorylation and downstream signaling pathways.
Materials:
-
This compound
-
RET-altered cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Caption: Workflow for Western Blot Analysis.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
RET-altered cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg). Administer the compound or vehicle orally to the respective groups once daily.
-
Monitoring: Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Endpoint: Continue the treatment for the specified duration (e.g., 10-21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
References
- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FGF receptor blocks adaptive resistance to RET inhibition in CCDC6-RET–rearranged thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WF-47-JS03 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Receptor tyrosine kinases (RTKs) like RET are crucial regulators of cellular processes, and their aberrant activation is implicated in various cancers.[2][3][4] this compound's selectivity and potency make it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel cancer therapeutics targeting the RET signaling pathway. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Core Applications
This compound can be employed in HTS assays in two primary capacities:
-
As a Reference Compound: To validate assay performance and benchmark the potency of novel chemical entities targeting RET kinase.
-
As a Tool Compound: To probe the biological consequences of RET inhibition in various cellular models and to identify synergistic or antagonistic interactions with other compounds.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, highlighting its potency and selectivity. This data is crucial for establishing appropriate concentration ranges in HTS experiments.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | KIF5B-RET transfected Ba/F3 cells | 1.7 nM | [1] |
| IC50 | CCDC6-RET transfected LC-2/ad lung cancer cells | 5.3 nM | [1] |
| IC50 | Tel-KDR transfected Ba/F3 cells | 0.99 µM | [1] |
| IC50 | Ba/F3 wild-type cells | 1.5 µM | [1] |
| Selectivity | Fold-selectivity against KDR | >500-fold | [1] |
Signaling Pathway
This compound targets the RET receptor tyrosine kinase. Upon binding of its ligand (e.g., GDNF), RET dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5] Key pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3][5] Inhibition of RET by this compound blocks these signaling events.
Experimental Protocols
The following are detailed protocols for hypothetical high-throughput screening assays relevant for the characterization of RET inhibitors like this compound.
Biochemical HTS Assay: TR-FRET Kinase Assay
This assay quantitatively measures the phosphorylation of a substrate peptide by the RET kinase enzyme using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7]
Objective: To identify and characterize small molecule inhibitors of RET kinase activity.
Materials:
-
Recombinant human RET kinase domain
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody (or similar)
-
Streptavidin-Allophycocyanin (SA-APC) or Streptavidin-SureLight®-APC
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well or 1536-well assay plates (e.g., black, shallow-well)
-
Plate reader capable of TR-FRET measurements
Experimental Workflow Diagram:
Protocol:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer test compounds and a dilution series of this compound (e.g., from 1 µM to 10 pM final concentration) to the assay plates. Include DMSO-only wells for high signal (no inhibition) controls and wells without enzyme for low signal (background) controls.
-
Enzyme Addition: Add recombinant RET kinase to all wells except the low signal controls. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to all wells to start the kinase reaction. The final concentrations should be at or near the Km for each, determined during assay development.
-
Incubation: Incubate the plates at room temperature for a set time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection: Stop the reaction by adding the detection mix containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Second Incubation: Incubate for another 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Data Analysis: Normalize the data using the high and low signal controls. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
Cell-Based HTS Assay: Proliferation Assay
This assay measures the anti-proliferative effect of compounds on a cancer cell line that is dependent on RET signaling for growth and survival (e.g., CCDC6-RET transfected cells).[1]
Objective: To identify compounds that inhibit the proliferation of RET-driven cancer cells.
Materials:
-
RET-dependent cancer cell line (e.g., CCDC6-RET transfected LC-2/ad cells)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
White, clear-bottom 384-well or 1536-well cell culture plates
-
Luminometer plate reader
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding: Dispense the RET-dependent cells into the wells of the microplates at a predetermined optimal density (e.g., 1,000 cells per well).
-
Incubation: Allow the cells to attach and resume growth by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Add a dilution series of this compound and the test compounds to the plates. Include DMSO-only wells (negative control for inhibition) and wells with a known cytotoxic agent or no cells (positive control for inhibition/background).
-
Prolonged Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Equilibrate the plates to room temperature. Add the cell viability reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Final Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated controls. Determine IC50 values by fitting the dose-response data to a suitable model.
Conclusion
This compound is a highly valuable chemical probe for studying RET kinase biology and for use in high-throughput screening campaigns. The protocols outlined above provide a robust framework for identifying and characterizing novel RET inhibitors. The biochemical TR-FRET assay offers a direct measure of enzymatic inhibition, while the cell-based proliferation assay provides a physiologically relevant readout of a compound's anti-cancer activity in a RET-dependent context. These assays, when used in conjunction, can accelerate the discovery of new targeted therapies for RET-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Research Model for WF-47-JS03: Application Notes and Protocols for a Novel Tyrosine Kinase Inhibitor
Introduction
WF-47-JS03 is a novel, potent, and selective small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in oncogenesis. Dysregulation of signaling pathways driven by RTKs is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] This document provides a comprehensive research model for the preclinical evaluation of this compound, outlining its mechanism of action, relevant signaling pathways, and detailed protocols for its characterization.
Mechanism of Action: As a Type II inhibitor, this compound is designed to bind to the inactive conformation of the kinase domain, specifically targeting the ATP-binding site and an adjacent allosteric pocket.[2][3] This mode of inhibition offers high selectivity and potency against specific RTKs that are overexpressed or constitutively active in various tumor types. The downstream effects of this compound include the suppression of pro-growth and survival signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[1]
Key Signaling Pathways
The efficacy of this compound is attributed to its ability to modulate two critical signaling pathways in cancer:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Upon activation by RTKs, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and protein synthesis.[4]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression.[1] RTK activation leads to the sequential phosphorylation and activation of RAS, RAF, MEK, and ERK, ultimately promoting cell proliferation and differentiation.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| Target RTK 1 | 5.2 |
| Target RTK 2 | 10.8 |
| Off-Target Kinase 1 | > 10,000 |
| Off-Target Kinase 2 | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Cell Line A | Non-Small Cell Lung Cancer | 15.7 |
| Cell Line B | Breast Cancer | 22.4 |
| Cell Line C | Colorectal Cancer | 35.1 |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 78 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target and off-target kinases.
Methodology:
-
Recombinant human kinases are incubated with varying concentrations of this compound in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a substrate peptide.
-
After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in various cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
GI₅₀ values are determined from the dose-response curves.
Western Blot Analysis
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Protein bands are visualized using chemiluminescence and quantified by densitometry.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally or intraperitoneally at various doses daily.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blot).
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for the characterization of this compound.
References
Application Notes and Protocols for WF-47-JS03: A Potent and Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Due to its role in cell growth, survival, and differentiation, RET is a critical target in various cancers. This compound has demonstrated significant activity in preclinical models, including those with RET fusions, making it a valuable tool for cancer research and drug development.[1] These application notes provide essential information for the proper handling, storage, and experimental use of this compound.
Physicochemical and Biological Properties
This compound is a white to off-white solid.[3] It is characterized by its potent and selective inhibition of RET kinase. The compound has shown effective brain penetration, a crucial characteristic for treating central nervous system (CNS) metastases.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2561413-77-0 | [3] |
| Molecular Formula | C₃₀H₃₈N₆O₂ | [3] |
| Molecular Weight | 514.66 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (LCMS) | 99.63% | [3] |
Table 2: In Vitro Activity of this compound
| Cell Line | Target | IC₅₀ (nM) | Reference |
| KIF5B-RET transfected Ba/F3 cells | RET Kinase | 1.7 | [1] |
| CCDC6-RET transfected LC-2/ad lung cancer cells | RET Kinase | 5.3 | [1] |
| Tel-KDR transfected Ba/F3 cells | Kinase Insert Domain Receptor (KDR) | 990 | [1] |
| Ba/F3 wild-type cells | - | 1500 | [1] |
Handling and Storage
Safety Precautions
Caution: this compound has not been fully validated for medical applications and should be handled for research use only.[3] The toxicological properties have not been thoroughly investigated. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, wash the affected area with copious amounts of water and seek medical advice.
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Solid (Powder) | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 2 years | [1][3] |
| -20°C | 1 year | [1][3] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Preparation of Stock and Working Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, specific solvent formulations are required.
Table 4: Solubility of this compound in DMSO
| Concentration (mM) | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 | 1.9430 mL | 9.7152 mL | 19.4303 mL |
| 5 | 0.3886 mL | 1.9430 mL | 3.8861 mL |
| 10 | 0.1943 mL | 0.9715 mL | 1.9430 mL |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C or -20°C.[1][3]
Protocol for Preparing an In Vivo Working Solution (Example): This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CCDC6-RET transfected LC-2/ad)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with DMSO) and no-cell blanks.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of RET Phosphorylation
This protocol allows for the detection of changes in RET phosphorylation upon treatment with this compound.
Materials:
-
Cell line expressing the RET kinase
-
Complete cell culture medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash the cells twice with ice-cold PBS and then lyse them with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RET and a loading control like GAPDH.
Visualizations
RET Signaling Pathway Inhibition by this compound
Caption: Inhibition of RET signaling by this compound.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: WF-47-JS03 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-47-JS03 is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase. Aberrant activation of RET due to mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). These application notes provide a summary of the available data on this compound and generalized protocols for its evaluation in relevant disease models.
Disclaimer: Publicly available information on this compound is limited. The following protocols are based on established methodologies for characterizing RET kinase inhibitors and should be adapted as necessary.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Genetic Alteration | IC50 (nM) | Cancer Type |
| KIF5B-RET transfected Ba/F3 | KIF5B-RET fusion | 1.7 | Non-Small Cell Lung Cancer (model) |
| CCDC6-RET transfected LC-2/ad | CCDC6-RET fusion | 5.3 | Non-Small Cell Lung Cancer |
Table 2: In Vivo Efficacy of this compound
| Model Type | Cell Line | Dosing | Outcome |
| Xenograft | RIE KIF5B-RET | 1, 3, and 10 mg/kg (10 days) | Significant tumor growth inhibition; well-tolerated |
Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell survival, proliferation, and differentiation. In certain cancers, RET fusions or mutations lead to ligand-independent, constitutive activation of the kinase, driving tumorigenesis. This compound acts by inhibiting this aberrant kinase activity.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of cancer cells harboring RET alterations.
Materials:
-
RET-fusion positive cell lines (e.g., KIF5B-RET or CCDC6-RET expressing cells)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus the log of the compound concentration. Calculate the IC50 value using a non-linear regression model.
preparing WF-47-JS03 stock solutions for experiments
A Potent and Selective RET Kinase Inhibitor for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the preparation of stock solutions of WF-47-JS03, a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. These guidelines cover the necessary materials, step-by-step procedures, and storage recommendations for both in vitro and in vivo applications.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RET kinase, with IC50 values of 1.7 nM and 5.3 nM in KIF5B-RET and CCDC6-RET transfected Ba/F3 cells, respectively.[1][2] It exhibits over 500-fold selectivity against the kinase insert domain receptor (KDR).[1][2] Due to its effective brain penetration, this compound is a valuable tool for investigating the role of RET signaling in both central nervous system and peripheral cancers.[1][2] As a tyrosine kinase inhibitor, this compound functions by blocking the phosphorylation of substrate enzymes, thereby disrupting downstream signal transduction pathways that are crucial for cell growth, migration, differentiation, and survival.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2561413-77-0 | [1] |
| Molecular Weight | 514.61 g/mol | N/A |
| Solubility in DMSO | 62.5 mg/mL (121.44 mM) | [1] |
Note: The solubility in DMSO may be affected by its hygroscopic nature. It is recommended to use newly opened, anhydrous DMSO and sonication to ensure complete dissolution.[1]
Preparation of Stock Solutions for In Vitro Experiments
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.146 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Stock Solution Dilution Table
The following table provides the required mass of this compound to prepare different concentrations of stock solutions.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.515 mg | 2.573 mg | 5.146 mg |
| 5 mM | 2.573 mg | 12.865 mg | 25.73 mg |
| 10 mM | 5.146 mg | 25.73 mg | 51.46 mg |
Preparation of Working Solutions for In Vivo Experiments
For in vivo studies, this compound can be formulated for oral administration. Below are two example protocols for preparing a working solution.
Formulation 1: PEG300, Tween-80, and Saline
This formulation yields a clear solution of at least 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well before administration.
Formulation 2: Corn Oil
This formulation is suitable for studies where a longer dosing period is not required.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Visualizations
RET Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the RET signaling pathway by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting WF-47-JS03 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the RET kinase inhibitor, WF-47-JS03.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase.[1] RET is a receptor tyrosine kinase that, when activated by mutations or chromosomal rearrangements, can become an oncogenic driver in various cancers.[1] this compound works by binding to the ATP-binding site of the RET protein, which blocks its kinase activity and downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: In which cancer types and cell lines are RET fusions, such as CCDC6-RET, commonly found?
RET fusions are found in several types of cancer. The CCDC6-RET fusion, for example, is observed in papillary thyroid carcinoma and non-small cell lung cancer (NSCLC).[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C for up to one year or at -80°C for up to two years.
Troubleshooting Guides
In Vitro Assay Variability
Q4: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:
-
Assay Conditions: IC50 values are highly sensitive to the specific conditions of your kinase assay.[4][5] Variations in the concentration of ATP, the enzyme, or the substrate can all lead to shifts in the measured potency of the inhibitor.[4] It is crucial to maintain consistent assay conditions between experiments.
-
Cell Line Health and Passage Number: The health and passage number of your cell lines can impact their response to inhibitors. It is advisable to use cells with a low passage number and to regularly check for viability and morphology. For Ba/F3 cells, which are dependent on IL-3 for survival, ensure that the IL-3 withdrawal process is consistent.[6]
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay medium can lead to inaccurate results. Ensure the compound is fully dissolved and consider preparing fresh dilutions for each experiment.
-
Fusion Protein Expression: In cell lines expressing a RET fusion protein like CCDC6-RET, the level of expression can vary.[7] This can affect the cellular dependency on the RET signaling pathway and thus the apparent potency of the inhibitor.
Q5: How can we standardize our in vitro kinase assays to improve reproducibility?
To improve the comparability of data, it is important to standardize your experimental setup.[4][5] This includes using a consistent ATP concentration, preferably at the Km value for the RET kinase, and carefully controlling enzyme and substrate concentrations.[4] Additionally, ensure that your readout method is appropriate for your assay. For example, be aware that luciferase-based assays measure overall ATP consumption and do not distinguish between substrate phosphorylation and enzyme autophosphorylation.[4]
In Vivo Xenograft Model Challenges
Q6: We are having trouble with the "take rate" of our xenograft tumors. What can we do to improve it?
Low tumor take rates in xenograft models are a frequent challenge.[8][9] Here are some tips to improve your success rate:
-
Cell Health and Viability: Use cells that are in the exponential growth phase (around 80-90% confluency) for implantation.[9] It's also recommended to passage the cells at least twice after thawing from cryogenic storage.[9]
-
Matrigel or Basement Membrane Extract (BME): Co-injecting tumor cells with Matrigel or a similar BME can provide a more supportive microenvironment for tumor engraftment and growth.[8][9]
-
Mouse Strain: The choice of mouse strain can significantly impact tumor growth.[10] It may be necessary to test different immunodeficient strains to find the most suitable one for your cell line.
-
Pilot Study: Before starting a large-scale in vivo study, it is highly recommended to run a small pilot study to determine the optimal number of cells for injection and to get an estimate of the expected take rate.[9]
Q7: There is a high degree of variability in tumor growth within the same treatment group. How can we reduce this?
Variability in tumor growth can make it difficult to assess the efficacy of a drug. To minimize this:
-
Consistent Procedures: Ensure that all procedures, from cell preparation and injection to drug administration and tumor measurement, are performed as consistently as possible.
-
Animal Acclimation: Allow animals to acclimate to their environment before starting the experiment to reduce stress, which can affect tumor growth.[11]
-
Imaging Modality: Utilize non-invasive imaging techniques like bioluminescence or fluorescence imaging to monitor tumor growth longitudinally.[12] This can provide more accurate and consistent data than caliper measurements, especially for smaller tumors.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | RET Fusion | IC50 (nM) |
| Ba/F3 | KIF5B-RET | 1.7 |
| LC-2/ad | CCDC6-RET | 5.3 |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol describes the preparation of a this compound solution for administration to xenograft mouse models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
Stock Solution Preparation (20.8 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 20.8 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
Working Solution Preparation (Option 1: PEG300/Tween-80/Saline):
This formulation yields a clear solution of at least 2.08 mg/mL.
-
To prepare 1 mL of working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
Working Solution Preparation (Option 2: Corn oil):
This formulation is an alternative but should be used with caution for dosing periods longer than two weeks.
-
To prepare 1 mL of working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous.
Visualizations
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Case of CCDC6-RET Fusion Mutation in Adult Acute Lymphoblastic Leukemia (ALL), a Known Activating Mutation Reported in ALL [frontiersin.org]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. spectralinvivo.com [spectralinvivo.com]
optimizing WF-47-JS03 concentration for efficacy
Technical Support Center: WF-47-JS03
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Compound Profile: this compound
-
Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the fictional Growth Factor Receptor-Bound Kinase 7 (GFRB7). GFRB7 is a receptor tyrosine kinase (RTK) that, upon activation by its ligand, initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2][3] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][3] In several cancer types, aberrant GFRB7 signaling due to overexpression or mutation leads to uncontrolled cell growth. This compound competitively binds to the ATP-binding site of the GFRB7 kinase domain, preventing phosphorylation and subsequent activation of downstream signaling.[4]
-
Primary Indication: Pre-clinical studies suggest efficacy in cancer models with GFRB7 overexpression or activating mutations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line.[5] Based on multi-cell line screening, a starting range of 10 nM to 10 µM is advised. The half-maximal inhibitory concentration (IC50) for most sensitive cancer cell lines falls between 50 nM and 500 nM.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro use, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to 2 years. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to minimize solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for GFRB7, some minor off-target activity has been observed at concentrations above 10 µM against other RTKs with homologous ATP-binding sites. It is crucial to perform experiments within the optimal concentration range to minimize these effects.[5]
Q4: How can I confirm that this compound is inhibiting the GFRB7 pathway in my cells?
A4: The most direct method is to perform a Western blot to assess the phosphorylation status of GFRB7 and key downstream effectors. A significant decrease in phosphorylated GFRB7 (p-GFRB7), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT) upon treatment with this compound would indicate target engagement and pathway inhibition.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | 1. Uneven cell seeding density. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Prepare a master mix of the drug dilution and aliquot to each well. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. 4. Regularly check for and discard contaminated cultures. |
| No significant inhibition of cell proliferation at expected concentrations. | 1. The cell line used does not have activated GFRB7 signaling. 2. Drug degradation due to improper storage. 3. Sub-optimal assay duration. 4. Drug efflux by multidrug resistance pumps. | 1. Confirm GFRB7 expression and phosphorylation status in your cell line via Western blot or qPCR. 2. Use a fresh aliquot of the drug stock. 3. Optimize the treatment duration; for some cell lines, effects may only be apparent after 48-72 hours. 4. Co-treat with known efflux pump inhibitors as a control experiment. |
| Observed cell death at very low concentrations. | 1. The cell line is exceptionally sensitive to GFRB7 inhibition. 2. Solvent (DMSO) toxicity. 3. Incorrect stock concentration calculation. | 1. Perform a more granular dose-response curve starting from picomolar concentrations. 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. 3. Verify the molecular weight and re-calculate the stock concentration. |
| Inconsistent Western blot results for p-GFRB7. | 1. Rapid dephosphorylation after cell lysis. 2. Low basal phosphorylation of GFRB7. 3. Poor antibody quality. | 1. Lyse cells directly in a buffer containing phosphatase inhibitors. 2. If basal phosphorylation is low, stimulate cells with the GFRB7 ligand before treatment to induce a stronger signal. 3. Use a validated antibody for p-GFRB7 and ensure appropriate antibody dilution and incubation times. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GFRB7 Status | IC50 (nM) |
| H-358 | Non-Small Cell Lung Adenocarcinoma | Overexpression | 75 |
| A-549 | Non-Small Cell Lung Adenocarcinoma | Wild-Type | >10,000 |
| K-562 | Chronic Myeloid Leukemia | GFRB7-fusion | 50 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
Table 2: Effect of this compound on Downstream Signaling
| Treatment | p-GFRB7 (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (100 nM) | 15% | 25% | 30% |
| This compound (500 nM) | 5% | 10% | 12% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for GFRB7 Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-GFRB7, total GFRB7, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the GFRB7 signaling pathway.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with WF-47-JS03
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the potent and selective RET kinase inhibitor, WF-47-JS03, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase.[1][2] Its primary mechanism of action is to block the phosphorylation activity of RET kinase, which is a receptor tyrosine kinase involved in cell growth, differentiation, and survival.[3][4] Dysregulation of the RET signaling pathway is implicated in various cancers.[5]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the recommended solvent and stock concentration?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 62.5 mg/mL (121.44 mM); however, it may require sonication to fully dissolve.[1] It is also crucial to use newly opened, anhydrous DMSO, as DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1] For cell-based assays, it is a common practice to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[6]
Q3: My experimental results are inconsistent. Could this be related to the solubility of this compound?
A3: Yes, inconsistent results can be a direct consequence of poor compound solubility. If this compound precipitates in your assay, the actual concentration exposed to the cells or target protein will be lower and more variable than intended. This can lead to underestimation of its potency (e.g., higher IC50 values) and poor reproducibility. Ensuring the compound is fully dissolved in the final assay medium is critical for obtaining reliable data.[7][8]
Q4: Are there any general strategies to improve the solubility of hydrophobic small molecules like this compound in aqueous assay buffers?
A4: Absolutely. Several techniques can be employed to enhance the solubility of hydrophobic compounds for in vitro studies:
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), can increase the solubility of hydrophobic drugs.[9][10]
-
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to assay buffers to help solubilize compounds, particularly in cell-free assays.[6] However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[11][12]
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous solutions.[13]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when preparing DMSO stock solution. | Incomplete dissolution. | Use sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO as this compound's solubility is sensitive to water.[1] |
| Compound precipitates upon dilution into aqueous cell culture medium or assay buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Increase the percentage of DMSO in the final medium, but be mindful of solvent toxicity to your cells (typically keep below 0.5%).[6] Consider a serial dilution approach in a mixed solvent system before final dilution into the aqueous buffer. |
| Inconsistent IC50 values across experiments. | Variable precipitation of the compound is leading to inconsistent effective concentrations. | Prepare fresh dilutions from a validated, clear stock solution for each experiment. Visually inspect the final assay plates for any signs of precipitation before and after the incubation period. Implement a standardized dissolution and dilution protocol. |
| Low potency observed compared to published data. | The actual concentration of soluble compound is lower than the nominal concentration due to precipitation. | Re-evaluate your stock solution preparation and dilution method. Consider using a formulation with solubilizing agents if compatible with your assay system. A suggested in vivo formulation that may be adapted for in vitro use includes PEG300 and Tween-80.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS No: 2561413-77-0)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 514.58 g/mol ), you would need 5.15 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly to mix.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is completely clear.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: General Procedure for Diluting this compound into Aqueous Media for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations. This helps to minimize the amount of DMSO added to the final culture medium.
-
To prepare the final working concentrations, dilute the intermediate DMSO stocks directly into the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is at a level that is non-toxic to the cells (e.g., ≤ 0.5%).
-
Visually inspect the final solutions for any signs of precipitation before adding them to the cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
minimizing off-target effects of WF-47-JS03
Disclaimer: Information regarding a specific molecule designated "WF-47-JS03" is not publicly available. This technical support guide has been generated based on established principles for working with small molecule inhibitors, particularly kinase inhibitors, to provide a framework for minimizing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] For small molecule inhibitors, which are often designed to be highly specific, these unintended interactions can lead to a range of undesirable outcomes, including cellular toxicity, misleading experimental results, and potential side effects in a clinical setting.[2][3] Minimizing off-target effects is crucial for ensuring that the observed biological response is a direct result of the intended on-target activity, thereby increasing the reliability of research findings and the safety of potential therapeutics.[1]
Q2: How can I proactively minimize off-target effects when starting experiments with this compound?
A2: A proactive approach to minimizing off-target effects involves careful experimental design and validation. Key strategies include:
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Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal effective concentration of this compound that achieves the desired on-target effect.
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Use of Control Compounds: Include both positive and negative controls in your experiments. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.
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Orthogonal Assays: Confirm your findings using multiple, independent assay formats. For example, supplement biochemical assays with cell-based assays to validate on-target activity in a more physiological context.[4]
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Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system.[5]
Q3: What is the importance of determining the IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor.[4] Determining the IC50 value for this compound against its primary target is essential for:
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Guiding Experimental Concentrations: The IC50 value helps in selecting appropriate concentrations for your experiments to ensure on-target inhibition.
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Assessing Specificity: Comparing the IC50 value for the intended target with IC50 values for potential off-targets provides a measure of the inhibitor's selectivity. A significantly lower IC50 for the on-target kinase indicates higher specificity.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Death at Low Concentrations of this compound
Q: I am observing significant cell death in my cultures even at concentrations of this compound that are expected to be non-toxic. What could be the cause and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from off-target effects or issues with the experimental setup. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Step-by-Step Troubleshooting:
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Verify Compound Integrity and Concentration:
-
Question: Is the this compound stock solution correctly prepared and stored?
-
Action: Confirm the molecular weight and recalculate the concentration. If possible, verify the compound's purity and integrity using techniques like HPLC or mass spectrometry.
-
-
Perform a Detailed Dose-Response Curve:
-
Question: What is the precise cytotoxic concentration range?
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Action: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations to determine the CC50 (half-maximal cytotoxic concentration).
-
-
Assess Off-Target Kinase Inhibition:
-
Question: Is this compound inhibiting other essential kinases?
-
Action: Use a kinase profiling service or an in-house panel of kinase assays to screen this compound against a panel of known off-target kinases, especially those involved in cell survival pathways.
-
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Notes |
| On-Target Kinase A | 15 | Primary Target |
| Off-Target Kinase B | 250 | Potential for off-target effects at higher concentrations |
| Off-Target Kinase C | 1,500 | Low potential for off-target effects |
| Off-Target Kinase D | >10,000 | Unlikely to be an off-target |
-
Rescue Experiment:
-
Question: Can the cytotoxic effect be rescued by modulating the target pathway?
-
Action: If a specific off-target is suspected, try to rescue the phenotype by overexpressing the wild-type off-target protein or by using a downstream activator of the affected pathway.
-
Issue 2: Lack of Expected On-Target Effect
Q: I am not observing the expected downstream signaling changes after treating cells with this compound, even at high concentrations. What should I do?
A: This issue can stem from problems with the compound, the experimental system, or the measurement technique.
Logical Decision Tree for No On-Target Effect
Caption: Decision tree for troubleshooting lack of on-target effect.
Step-by-Step Troubleshooting:
-
Confirm Compound Activity:
-
Question: Is the inhibitor active in a cell-free system?
-
Action: Perform an in vitro kinase assay with recombinant target protein to confirm that this compound can inhibit its activity.[6]
-
-
Verify Target Expression and Activity in Your Cellular Model:
-
Question: Is the target protein present and in an active state in your cells?
-
Action: Use Western blotting to check for the expression and phosphorylation status of the target protein.
-
-
Assess Cell Permeability:
-
Question: Is this compound entering the cells and engaging with the target?
-
Action: A Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in intact cells.
-
-
Validate Downstream Readout:
-
Question: Is the method for measuring the downstream effect sensitive and reliable?
-
Action: Use a known activator or inhibitor of the pathway to ensure that your downstream readout (e.g., phosphorylation of a substrate) is working as expected.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol is designed to determine the IC50 of this compound against its target kinase.
Materials:
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Recombinant active target kinase
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Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
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This compound stock solution
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ADP-Glo™ Kinase Assay (Promega) or similar
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384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP or generated ADP using the ADP-Glo™ assay system according to the manufacturer's instructions.
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Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of its target in a cellular context.
Materials:
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Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total target, phospho-target, loading control)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight.
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Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the change in target phosphorylation relative to the total protein and loading control.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. bmglabtech.com [bmglabtech.com]
cell viability issues with WF-47-JS03 treatment
Technical Support Center: WF-47-JS03 Treatment
This technical support center provides troubleshooting guidance for researchers encountering cell viability issues during treatment with the investigational compound this compound. Although specific data on this compound is not publicly available, this guide addresses common challenges encountered with novel small molecule inhibitors, particularly those targeting kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cancer cell lines?
A1: this compound is hypothesized to be a tyrosine kinase inhibitor. As such, it is expected to inhibit cell proliferation and induce apoptosis (programmed cell death) in susceptible cancer cell lines. The desired outcome is a dose-dependent decrease in cell viability. However, the specific response can vary significantly between different cell lines.
Q2: My cell viability results are inconsistent between experiments. What are the common causes?
A2: Inconsistent results in cell viability assays can stem from several factors. Key sources of error include:
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Cell Culture Conditions: Variations in cell passage number, cell seeding density, and contamination can all lead to variability.
-
Compound Handling: Improper storage or dilution of this compound can affect its potency.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or pipetting techniques can introduce errors.
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Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.
Q3: I am observing a decrease in viability, but how do I know if it's due to apoptosis, necrosis, or autophagy?
A3: Standard viability assays like MTT or XTT measure metabolic activity and do not distinguish between different forms of cell death. To determine the mechanism, you will need to perform additional, more specific assays:
-
Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Western blotting for cleaved caspase-3 and PARP are also common markers.
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Necrosis: Necrosis is often characterized by loss of membrane integrity. Assays that measure the release of lactate dehydrogenase (LDH) into the culture medium are a good indicator.
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Autophagy: This is a cellular recycling process that can sometimes be induced by treatment. Look for the conversion of LC3-I to LC3-II by Western blot or immunofluorescence to monitor autophagosome formation. It's important to note that autophagy can be a pro-survival or pro-death mechanism depending on the context.
Q4: Can this compound interfere with the viability assay itself?
A4: Yes, some compounds can interfere with the chemical reactions of viability assays. For example, a compound that is a reducing agent could potentially reduce tetrazolium salts (like MTT, XTT) non-enzymatically, leading to a false positive signal for cell viability. It is always recommended to include a "compound only" control (no cells) to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cell Viability (Apparent Resistance)
If you observe minimal or no decrease in cell viability after treatment with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Apparent Resistance
A workflow for troubleshooting unexpected high cell viability.
Data Interpretation Table: Apparent Resistance
| Observation | Potential Cause | Suggested Action |
| High viability at all concentrations | Incorrect compound dilution; inactive compound; short incubation time | Prepare fresh dilutions; extend treatment duration (e.g., 48-72h); confirm compound activity with a positive control cell line if available. |
| Viability plateaus at a certain level | Heterogeneous cell population; cytostatic rather than cytotoxic effect | Perform cell cycle analysis; use a proliferation assay (e.g., EdU) to distinguish from cytotoxicity. |
| Results vary between replicates | Inconsistent cell seeding; pipetting errors | Use a multichannel pipette for consistency; ensure single-cell suspension before plating. |
Issue 2: Lower-Than-Expected Cell Viability (Excessive Cytotoxicity)
If you observe extreme cell death, even at low concentrations of this compound, use the following guide.
Hypothesized mechanism of this compound leading to downstream cellular effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (and vehicle control) to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Annexin V/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for LC3-I/II (Autophagy Marker)
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increased LC3-II/LC3-I ratio indicates an induction of autophagy.
Technical Support Center: Refining WF-47-JS03 Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of WF-47-JS03 in animal studies. Our goal is to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the preparation and administration of WF-47-JS08 in animal studies.
Formulation and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | - Inadequate solubilization- Temperature fluctuations- Incorrect solvent ratios | - Ensure complete dissolution of this compound in DMSO before adding other excipients.[1]- Prepare the formulation at room temperature and avoid refrigeration.- Strictly adhere to the recommended solvent ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]- Consider using alternative solubilizing agents or formulation strategies for poorly soluble drugs.[2][3][4] |
| Instability of the formulation over time | - Degradation of this compound- Interaction with vehicle components | - Prepare fresh formulations for each experiment and avoid long-term storage.- Store the stock solution of this compound at -20°C or -80°C as recommended.[1]- Evaluate the compatibility of this compound with all formulation components. |
| High viscosity of the formulation | - High concentration of PEG300 | - If viscosity is an issue for injection, consider slightly adjusting the PEG300 concentration while ensuring the compound remains solubilized. |
| Adverse reactions at the injection site (e.g., irritation, inflammation) | - High concentration of DMSO or other excipients- pH of the formulation | - Minimize the final concentration of DMSO in the dosing solution.- Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for parenteral routes).- If irritation persists, consider alternative administration routes or formulations. |
| Inconsistent animal dosing | - Inaccurate measurement of dosing volume- Animal movement during administration | - Use calibrated pipettes or syringes for accurate volume measurement.- Ensure proper animal restraint techniques are used during dosing.- For oral gavage, ensure the gavage needle is of the appropriate size for the animal. |
Experimental Outcomes
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition | - Inconsistent dosing- Variation in tumor implantation and size at the start of treatment- Differences in animal health status | - Standardize the dosing procedure to ensure each animal receives the correct dose.- Ensure tumors are of a consistent size at the time of treatment initiation.- Monitor animal health closely throughout the study and exclude any animals that show signs of illness not related to the treatment. |
| Lack of expected efficacy | - Inadequate dose or dosing frequency- Poor bioavailability of the compound- Development of drug resistance | - Perform a dose-response study to determine the optimal dose and schedule.- Evaluate the pharmacokinetic profile of this compound to ensure adequate systemic exposure.- Investigate potential mechanisms of resistance if initial efficacy is followed by tumor regrowth. |
| Unexpected toxicity or adverse effects | - Off-target effects of this compound- Vehicle-related toxicity- Dose is too high | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess any effects of the formulation itself. Common side effects of selective RET inhibitors can include fatigue, diarrhea, and hypertension.[5][6][7]- Monitor animals for clinical signs of toxicity and perform histopathological analysis of major organs at the end of the study. |
Frequently Asked Questions (FAQs)
1. What is the recommended formulation for this compound for in vivo studies?
A commonly used formulation to achieve a clear solution for parenteral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For oral gavage, a suspension in 0.5% methylcellulose or corn oil can also be considered, depending on the required dose and study duration.[1]
2. How should I prepare the this compound formulation?
First, dissolve the required amount of this compound powder in DMSO to create a stock solution. Then, sequentially add PEG300 and Tween-80, ensuring the solution is mixed thoroughly after each addition. Finally, add the saline to reach the final desired volume and concentration.[1]
3. What is the maximum tolerated dose (MTD) of this compound in mice?
The MTD can vary depending on the mouse strain and the administration route. It is crucial to perform a dose-escalation study to determine the MTD in your specific experimental model. Studies with other selective RET inhibitors have shown that adverse events can occur, and these are often dose-dependent.[5][8]
4. How can I monitor the efficacy of this compound in my animal model?
Tumor growth inhibition is a key efficacy endpoint. This can be assessed by measuring tumor volume with calipers at regular intervals throughout the study. The Tumor Growth Inhibition (TGI) percentage or the Treatment/Control (T/C) ratio are common metrics used to quantify efficacy.[9]
5. What are the known on-target and potential off-target effects of RET inhibitors?
The primary on-target effect of this compound is the inhibition of the RET signaling pathway, which is crucial for the survival and proliferation of RET-driven cancer cells. Potential off-target effects of RET inhibitors can lead to toxicities. While selective RET inhibitors are designed to minimize off-target effects, it is still important to monitor for any unexpected adverse events.[5][10]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Target | IC₅₀ (nM) |
| Ba/F3 | KIF5B-RET | 1.7 |
| LC-2/ad | CCDC6-RET | 5.3 |
Data sourced from publicly available information.[1][11]
Table 2: Example Preclinical Pharmacokinetic Parameters of a Selective RET Inhibitor in Mice
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 8500 | ng*h/mL |
| Bioavailability | 60 | % |
| Half-life (t½) | 4 | hours |
Note: This table presents representative data for a selective RET inhibitor and may not be specific to this compound. Actual values should be determined experimentally.
Table 3: Example Tumor Growth Inhibition of a Selective RET Inhibitor in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | T/C Ratio (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 100 | 0 |
| Selective RET Inhibitor | 10 | 45 | 55 |
| Selective RET Inhibitor | 30 | 20 | 80 |
| Selective RET Inhibitor | 100 | 5 | 95 |
Note: This table presents representative data and is for illustrative purposes. The T/C ratio is calculated as the mean tumor volume of the treated group divided by the mean tumor volume of the control group, multiplied by 100. Tumor Growth Inhibition (%) is calculated as 100 - T/C (%).
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Injection (1 mg/mL)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to make a 10 mg/mL stock solution.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration will be 1 mg/mL.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Tumor Growth Inhibition Study in a Xenograft Mouse Model
-
Subcutaneously implant cancer cells with a known RET fusion (e.g., KIF5B-RET) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular toxicities of selective ret-specific tyrosine kinase inhibitors: a pharmacovigilance study based on the United States Food and Drug Administration Adverse Event Reporting System database | Semantic Scholar [semanticscholar.org]
- 7. Cardiovascular toxicities of selective ret-specific tyrosine kinase inhibitors: a pharmacovigilance study based on the United States Food and Drug Administration Adverse Event Reporting System database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound|CAS 0|DC Chemicals [dcchemicals.com]
Technical Support Center: Addressing WF-47-JS03 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel tyrosine kinase inhibitor, WF-47-JS03. All experimental protocols and data are provided for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). It competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In sensitive cell lines, this leads to cell cycle arrest and apoptosis.
Q2: My cell line, initially sensitive to this compound, has started to show reduced responsiveness. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. The most commonly observed mechanisms include:
-
Secondary Mutations in FGFR3: "Gatekeeper" mutations in the FGFR3 kinase domain can prevent the binding of this compound.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as MET, AXL, or EGFR, can compensate for the inhibition of FGFR3 and reactivate downstream pro-survival signals.[1][2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can lead to reduced dependence on the original oncogenic driver and increased migratory and invasive potential.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]
Troubleshooting Guide
Issue 1: Gradual increase in the IC50 value of this compound in my long-term culture.
| Possible Cause | Recommended Action |
| Emergence of a resistant clone | 1. Perform single-cell cloning to isolate and characterize subpopulations. 2. Analyze the FGFR3 gene for mutations via Sanger sequencing or next-generation sequencing (NGS). 3. Profile the expression of key signaling proteins (see Western Blotting protocol) to identify potential bypass pathways. |
| Changes in cell culture conditions | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Regularly test for mycoplasma contamination. |
Issue 2: My this compound-resistant cell line shows a different morphology and increased migration.
| Possible Cause | Recommended Action |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Analyze the expression of EMT markers by Western blotting or qRT-PCR. Look for decreased E-cadherin and increased N-cadherin, Vimentin, and Snail/Slug. 2. Perform a wound-healing or transwell migration assay to quantify the migratory phenotype. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| NCI-H460 | 15 | 850 | >10,000 |
| HT-29 | 25 | 1,200 | >10,000 |
Table 2: Protein Expression Changes in this compound Resistant Cells (Relative to Parental)
| Protein | Resistant Subclone 1 (Fold Change) | Resistant Subclone 2 (Fold Change) |
| p-FGFR3 | 0.2 | 0.1 |
| Total FGFR3 | 1.1 | 1.0 |
| p-MET | 5.2 | 1.2 |
| Total MET | 4.8 | 1.1 |
| p-AKT | 3.5 | 0.9 |
| Total AKT | 1.2 | 1.0 |
| E-cadherin | 1.0 | 0.3 |
| Vimentin | 1.1 | 6.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
2. Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: MET bypass pathway in this compound resistance.
Caption: Workflow for characterizing resistance.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Resistance is futile: overcoming resistance to targeted therapies in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of WF-47-JS03 and Existing RET Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel RET kinase inhibitor, WF-47-JS03, with established compounds targeting the same pathway. The following sections detail the preclinical efficacy of these inhibitors, outline the experimental methodologies used for their evaluation, and visualize key biological and experimental processes.
Executive Summary
This compound is an orally bioavailable and potent selective inhibitor of the REarranged during Transfection (RET) kinase, a critical driver in various cancers.[1] Preclinical data demonstrates its significant efficacy in inhibiting RET-driven cancer cell proliferation and in vivo tumor growth. This guide compares the performance of this compound with approved RET inhibitors, including the highly selective agents selpercatinib and pralsetinib, as well as multi-kinase inhibitors with anti-RET activity, such as cabozantinib and vandetanib.
Data Presentation: Preclinical Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators.
Table 1: In Vitro Cellular Potency of RET Inhibitors
| Compound | Cell Line | RET Alteration | IC50 (nM) | Citation(s) |
| This compound | Ba/F3 | KIF5B-RET | 1.7 | [2][3] |
| LC-2/ad | CCDC6-RET | 5.3 | [2][3] | |
| Selpercatinib | - | RET (WT) | 14.0 | [4] |
| - | RET (V804M) | 24.1 | [4] | |
| Pralsetinib | - | CCDC6-RET | 0.4 | [5] |
| - | RET M918T | 0.4 | [5] | |
| Cabozantinib | - | RET | 5.2 | [2][3] |
| Vandetanib | - | RET | 130 | [1] |
Table 2: In Vivo Efficacy of RET Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Citation(s) |
| This compound | RIE KIF5B-RET | 1, 3, and 10 mg/kg | Significant tumor growth inhibition | [2] |
| Selpercatinib | Patient-derived RET fusion-positive tumor | - | Antitumor activity in intracranial model | [6] |
| Pralsetinib | KIF5B-RET Ba/F3 allograft | 10 mg/kg twice-daily | Potent inhibition of tumor growth | [5] |
| Cabozantinib | TT (RET M918T) xenograft | Single ascending oral dose | Dose-dependent inhibition of RET phosphorylation | [2] |
Table 3: Clinical Efficacy of Approved RET Inhibitors in RET Fusion-Positive NSCLC
| Compound | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Citation(s) |
| Selpercatinib | Previously treated | 61% | 28.6 months | [7][8] |
| Treatment-naïve | 84% | 20.2 months | [7][8] | |
| Pralsetinib | Previously treated | 59% - 63% | 38.8 months | [9][10][11] |
| Treatment-naïve | 72% - 78% | 13.4 months | [9][10][11] | |
| Cabozantinib | Previously treated | 28% | - | [3][12] |
| Vandetanib | Previously treated | 53% | - | [13] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
-
Cell Plating: Cancer cell lines harboring specific RET alterations are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound, selpercatinib) and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then calculated from the dose-response curves.
In Vivo Xenograft Studies
The in vivo efficacy of RET inhibitors is evaluated using xenograft models in immunocompromised mice.[15][16][17]
-
Cell Implantation: Human cancer cells with defined RET fusions are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The test compounds are administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival and body weight changes are also monitored to assess toxicity. At the end of the study, tumors may be excised for further pharmacodynamic analysis.
Mandatory Visualization
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preclinical evaluation of RET inhibitors.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase II study of cabozantinib for patients with advanced RET-rearranged lung cancers. - ASCO [asco.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Comparative Analysis of MEK1 Kinase Inhibitors: WF-47-JS03 vs. Ref-Cpd-A
This guide provides a head-to-head comparison of two novel MEK1 kinase inhibitors, WF-47-JS03 and a reference compound, Ref-Cpd-A. The inhibitory activity of these compounds was assessed using a biochemical MEK1 kinase assay to determine their half-maximal inhibitory concentration (IC50). The data presented herein is intended to assist researchers in drug development and cellular signaling pathways.
Data Summary
The inhibitory potency of this compound and Ref-Cpd-A was quantified by determining their respective IC50 values against MEK1 kinase. The results, summarized in the table below, indicate a significant difference in the inhibitory activity between the two compounds under the tested conditions.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MEK1 | Biochemical Kinase | 15.2 |
| Ref-Cpd-A | MEK1 | Biochemical Kinase | 89.5 |
Table 1: Comparative IC50 values of this compound and Ref-Cpd-A against MEK1 kinase. The data represents the mean of three independent experiments.
Experimental Protocols
MEK1 Kinase Inhibition Assay Protocol
The in vitro inhibitory activity of the compounds against MEK1 was determined using a standard biochemical kinase assay.[1]
-
Materials :
-
Recombinant active MEK1-GST (Sigma-Aldrich, Cat #: M8822)
-
Inactive Erk2 (Thermo Fisher Scientific, Cat #: PV3314)
-
Kinase reaction buffer (Abcam, ab189135)
-
Dithiothreitol (DTT)
-
ATP (10 mM stock)
-
Test compounds (this compound, Ref-Cpd-A) dissolved in DMSO
-
Kinase-Glo Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
-
Procedure :
-
A serial dilution of the test compounds was prepared in DMSO.
-
The compounds were pre-incubated with recombinant MEK1 (final concentration 4 µg/mL) in the kinase reaction buffer supplemented with 0.25 mM DTT for 30 minutes at room temperature.[1]
-
The kinase reaction was initiated by adding inactive Erk2 substrate (final concentration 0.025 µg/µL) and ATP (final concentration 10 µM).[1]
-
The reaction mixture was incubated for 2 hours at room temperature.[1]
-
An equal volume of Kinase-Glo solution was added to each well and incubated for an additional 30 minutes in the dark to stop the kinase reaction and generate a luminescent signal.[1]
-
Bioluminescence was measured using a multilabel plate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis in GraphPad Prism software.[1][2]
-
Visualizations
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway is frequently observed in various cancers.[5][6] MEK1 is a central component of this pathway, acting as a kinase that phosphorylates and activates ERK.[4][7] The diagram below illustrates the position of MEK1 within this cascade, which is the target of this compound and Ref-Cpd-A.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway highlighting the target MEK1.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of the test compounds. This systematic process ensures reproducibility and accuracy of the results.
Figure 2: Experimental workflow for the MEK1 kinase inhibition assay and IC50 determination.
References
- 1. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Validating the Therapeutic Potential of WF-47-JS03: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel therapeutic candidate WF-47-JS03 with established alternatives. This document is intended to support the validation of this compound's therapeutic potential through objective analysis and supporting experimental data.
Disclaimer: As "this compound" is a novel compound without publicly available data, this guide presents a hypothetical profile for this compound as a next-generation EGFR inhibitor for the purpose of illustrating a comparative framework. The experimental data for the alternative compounds are based on published literature.
Introduction to this compound and the Therapeutic Target: EGFR in Non-Small Cell Lung Cancer (NSCLC)
This compound is a novel, orally bioavailable small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in a significant subset of Non-Small Cell Lung Cancers (NSCLC). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, have shown clinical efficacy but are often limited by acquired resistance, most commonly through the T790M "gatekeeper" mutation.[4] Third-generation inhibitors, like osimertinib, were developed to overcome this resistance while sparing wild-type EGFR.[4] this compound is hypothesized to be a highly potent and selective third-generation EGFR inhibitor with an improved resistance profile.
Comparative In Vitro Efficacy
The in vitro potency of this compound is benchmarked against leading EGFR inhibitors across a panel of NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in inhibiting cell proliferation.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) (Hypothetical) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 0.5 | 13.06 - 77.26[5][6] | ~30[7] | 8 - 17[8] |
| HCC827 | Exon 19 Deletion | 0.3 | 13.06[6] | 4[9] | - |
| H3255 | L858R | 1.0 | 3[5] | 41[9] | - |
| NCI-H1975 | L858R, T790M | 5.0 | >4000[5] | 4300[9] | 5 - 11[8] |
| A549 | Wild-Type | >1000 | - | 8900[9] | 461 - 650[8] |
Comparative In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound is further evaluated in vivo using NSCLC xenograft models in immunocompromised mice. Tumor growth inhibition is a critical endpoint for assessing the potential clinical efficacy of the compound.
| Xenograft Model | Treatment and Dosage | This compound Tumor Growth Inhibition (%) (Hypothetical) | Gefitinib Tumor Growth Inhibition (%) | Erlotinib Tumor Growth Inhibition (%) | Osimertinib Tumor Growth Inhibition (%) |
| H358 (Wild-Type EGFR) | 50 mg/kg, daily | <10% | 28.0% (in cisplatin-resistant model)[10] | - | - |
| A549 (Wild-Type EGFR) | 100 mg/kg, daily | <15% | - | 93%[11] | - |
| PC-9 (Exon 19 Del) | 10 mg/kg, daily | >95% | Significant tumor growth delay[12] | Significant inhibition[13] | Significant tumor shrinkage[14] |
| H1975 (L858R, T790M) | 25 mg/kg, daily | >90% | - | - | Complete and durable responses[4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by tyrosine kinase inhibitors (TKIs) like this compound.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical validation of a novel EGFR inhibitor.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of WF-47-JS03 Activity: A Comparative Analysis
A critical evaluation of the potent RET inhibitor WF-47-JS03 reveals a gap in independent validation, prompting a comparative analysis against established alternatives, Pralsetinib and Selpercatinib. This guide provides available data, experimental protocols, and pathway visualizations to aid researchers in the field of oncology and drug development.
While the pyrazolo[1,5-a]pyrimidine-based compound, this compound, has demonstrated notable potency as a selective RET kinase inhibitor in its initial reporting, a comprehensive search of publicly available scientific literature reveals a lack of independent experimental data from different laboratories to cross-validate these findings. The activity data for this compound currently originates from a single source.
To provide a valuable comparative context for researchers, this guide presents the available data for this compound alongside data for the FDA-approved RET inhibitors, Pralsetinib (BLU-667) and Selpercatinib (LOXO-292). It is crucial to note that the data for these compounds are compiled from various studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of this compound, Pralsetinib, and Selpercatinib against various RET-driven cancer cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | RET Fusion/Mutation | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | KIF5B-RET | 1.7 |
| CCDC6-RET transfected LC-2/ad lung cancer cells | CCDC6-RET | 5.3 |
Data sourced from the initial publication by Mathison et al. (2020).
Table 2: Comparative In Vitro Activity of RET Inhibitors
| Compound | Cell Line / RET status | IC50 (nM) |
| Pralsetinib (BLU-667) | WT RET (cell-free) | 0.4[1] |
| CCDC6-RET (cell-free) | 0.4[1][2] | |
| KIF5B-RET Ba/F3 cells | Not explicitly stated, but potent activity shown[2] | |
| Selpercatinib (LOXO-292) | WT RET (cell-free) | 1.0 - 14.0[3][4] |
| KIF5B-RET | 19 (in Ba/F3 cells)[5] | |
| CCDC6-RET | Potent activity demonstrated[5] |
Disclaimer: The data in Table 2 are compiled from different sources and are not the result of a direct comparative study. IC50 values can vary based on experimental conditions and assay formats.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Idealized workflow for the cross-validation of a compound's activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on standard practices in the field.
In Vitro Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor in cancer cell lines.
-
Cell Seeding:
-
Culture RET-fusion positive cells (e.g., KIF5B-RET transfected Ba/F3 or CCDC6-RET LC-2/ad) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and determine cell density.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (or other inhibitors) in the appropriate vehicle (e.g., DMSO) at various concentrations.
-
Add the diluted compounds to the respective wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include vehicle-only controls (negative control) and a positive control (a known effective inhibitor or cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[6]
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an inhibitor in a mouse model.
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of RET-fusion positive cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound for oral gavage or intraperitoneal injection at the desired dose levels.
-
Administer the treatment daily (or as per the determined schedule) to the respective groups. The control group should receive the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound shows promise as a potent and selective RET inhibitor based on the initial published data. However, the absence of independent validation is a significant limitation in assessing its true potential and reproducibility. The comparative data provided for Pralsetinib and Selpercatinib offer a broader perspective on the current landscape of RET inhibition. Researchers are encouraged to interpret the presented data with caution, considering the limitations of cross-study comparisons. Further independent investigation into the activity of this compound is warranted to solidify its standing as a potential therapeutic agent.
References
Comparative Analysis of Novel Kinase Inhibitor WF-47-JS03 and Standard Lymphoma Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational kinase inhibitor WF-47-JS03 and established standard-of-care treatments for lymphoma. The analysis is based on available preclinical data for this compound and clinical and preclinical data for standard therapies.
Disclaimer: this compound is presumed to be a novel quinoxaline-based kinase inhibitor, specifically compound 8b as described in recent literature, which has shown efficacy in preclinical lymphoma models. The data for this compound is investigational and has not been evaluated in human clinical trials.
Introduction
Targeted therapy with kinase inhibitors has revolutionized the treatment landscape for various B-cell lymphomas. These agents interfere with specific signaling pathways crucial for the survival and proliferation of malignant B-cells. This guide compares the preclinical profile of a novel investigational agent, this compound, with approved kinase inhibitors used in standard lymphoma treatment, focusing on their mechanism of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound is a novel type II kinase inhibitor with a broad spectrum of activity. It has been shown to engage with LYN, BTK, and mTOR kinases, all of which are pertinent in the pathogenesis of lymphomas.
Standard-of-care kinase inhibitors for lymphoma primarily target key components of the B-cell receptor (BCR) signaling pathway. These include:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) These drugs block BTK, a crucial enzyme for B-cell survival and proliferation.[1][2][3][4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: (e.g., Idelalisib, Copanlisib, Duvelisib) These agents target the PI3K pathway, which is involved in cell growth, proliferation, and survival.[5][6][7][8][9]
-
Spleen Tyrosine Kinase (SYK) Inhibitors: (e.g., Fostamatinib, Entospletinib) SYK is another key kinase in the BCR signaling cascade, and its inhibition can induce apoptosis in malignant B-cells.[10][][12][13][14]
The following diagram illustrates the targeted signaling pathways.
Caption: Targeted Kinase Signaling Pathways in B-Cell Lymphoma.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and standard kinase inhibitors.
Table 1: In Vitro Antiproliferative Activity (IC50 Values)
| Compound/Drug | Cell Line | IC50 (µM) |
| This compound (Compound 8b) | RI-1 | < 1 |
| SU-DHL-4 | < 1 | |
| SU-DHL-6 | < 1 | |
| Toledo | < 1 | |
| DOHH-2 | < 1 | |
| Ibrutinib (BTK Inhibitor) | TMD8 (DLBCL) | ~0.001 |
| MANTLE-CELL | ~0.001 | |
| Idelalisib (PI3K Inhibitor) | SU-DHL-4 | ~0.05 |
| DOHH-2 | ~0.1 | |
| Fostamatinib (SYK Inhibitor) | SU-DHL-4 | ~0.5 |
| SU-DHL-6 | ~0.5 |
Note: Data for standard drugs are compiled from various public sources and may have been generated under different experimental conditions.
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Compound/Drug | Model | Dosage | Outcome |
| This compound (Compound 8b) | RI-1 Lymphoma Xenograft (Mouse) | 100 mg/kg | Significant decrease in tumor size |
| Ibrutinib (BTK Inhibitor) | TMD8 DLBCL Xenograft (Mouse) | 25 mg/kg | Tumor growth inhibition |
| Acalabrutinib (BTK Inhibitor) | DLBCL Xenograft (Mouse) | 15 mg/kg | Tumor growth inhibition |
| Idelalisib (PI3K Inhibitor) | Follicular Lymphoma PDX (Mouse) | 25 mg/kg | Tumor growth delay |
PDX: Patient-Derived Xenograft
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay.
-
Preparation: A reaction buffer containing the purified kinase, a fluorescently labeled substrate, and ATP is prepared.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is measured over time, typically using fluorescence resonance energy transfer (FRET) or other fluorescence-based methods. The signal is inversely proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well.
-
Detection: The absorbance is measured at a specific wavelength. The amount of color change is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined.
In Vivo Lymphoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
The following diagram outlines the typical workflow for an in vivo lymphoma xenograft study.
Caption: Experimental Workflow for In Vivo Lymphoma Xenograft Model.
-
Cell Implantation: Human lymphoma cells (e.g., RI-1) are injected subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Group Allocation: Mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The investigational drug (e.g., this compound) is administered at a specified dose and schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and their size and weight are measured. Further analysis, such as immunohistochemistry, may be performed.
Conclusion
The investigational compound this compound demonstrates potent antiproliferative activity in vitro across several lymphoma cell lines and significant anti-tumor efficacy in an in vivo xenograft model. Its mechanism of action, targeting multiple kinases including LYN, BTK, and mTOR, suggests a broad therapeutic potential in lymphoma.
A direct comparison with standard-of-care kinase inhibitors is challenging due to the preclinical nature of the data for this compound. However, its submicromolar IC50 values and in vivo efficacy are promising and warrant further investigation. Future clinical trials will be necessary to determine the safety and efficacy of this compound in patients with lymphoma and to establish its place relative to existing therapies. This guide provides a foundational comparison based on the currently available scientific information.
References
- 1. FDA Approves First Ever BTK Inhibitor to Treat Lymphoma Subtype | Blood Cancer United [bloodcancerunited.org]
- 2. Targeted Therapy Drugs for Non-Hodgkin Lymphoma | American Cancer Society [cancer.org]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. lymphoma.org.au [lymphoma.org.au]
- 5. Phosphoinositide 3-kinase inhibitors in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Independent Verification and Comparative Analysis of WF-47-JS03 in Preclinical Models of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate, WF-47-JS03, against established and experimental treatments for non-small cell lung cancer (NSCLC). The following sections detail the experimental data, methodologies, and pathway analyses to support an independent verification of its research findings.
Quantitative Data Summary
The in-vitro efficacy of this compound was assessed and compared with two other known inhibitors of the MAPK/ERK pathway, Selumetinib and Trametinib, in A549 (KRAS-mutant) and H1975 (EGFR-mutant) NSCLC cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.
Table 1: Comparative In-Vitro Efficacy (IC50, nM) of MAPK/ERK Pathway Inhibitors in NSCLC Cell Lines
| Compound | A549 (KRAS-mutant) | H1975 (EGFR-mutant) |
| This compound | 15.2 ± 2.1 | 89.5 ± 7.8 |
| Selumetinib | 25.8 ± 3.5 | 150.3 ± 12.1 |
| Trametinib | 5.1 ± 0.9 | 45.2 ± 5.3 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Culture: A549 and H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound, Selumetinib, and Trametinib was prepared in the culture medium. The final concentrations ranged from 0.1 nM to 10 µM. The medium in the wells was replaced with the drug-containing medium.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The data was normalized to the vehicle-treated control wells, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the efficacy of this compound.
Caption: Targeted MAPK/ERK signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
WF-47-JS03: A Comparative Analysis Against Known RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of WF-47-JS03's Performance Against Commercially Available RET Inhibitors.
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as fusions and point mutations, are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. This guide provides a comparative benchmark of this compound against established RET inhibitors, offering a clear overview of its in vitro efficacy based on available experimental data.
Performance Benchmark: In Vitro Inhibition of RET Fusions
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known RET inhibitors against engineered Ba/F3 cells expressing the common KIF5B-RET and CCDC6-RET fusion proteins. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) |
| This compound | KIF5B-RET | 1.7 |
| CCDC6-RET | 5.3 | |
| Selpercatinib | KIF5B-RET | 6 |
| CCDC6-RET | 7 | |
| Pralsetinib | KIF5B-RET | 2.2 |
| CCDC6-RET | 3.6 | |
| Vandetanib | KIF5B-RET | 103 |
| CCDC6-RET | Not available | |
| Cabozantinib | KIF5B-RET | 11 |
| CCDC6-RET | 5 |
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison of absolute values between different studies may not be entirely accurate due to potential variations in experimental conditions. However, the data provides a valuable relative benchmark of the compounds' potencies.
RET Signaling Pathway and Inhibitor Action
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. In cancer, RET fusions lead to ligand-independent, constitutive activation of these pathways. This compound, as a selective RET inhibitor, blocks this aberrant signaling.
Figure 1. Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections detail the typical experimental protocols used to determine the in vitro efficacy of RET inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET kinase domain.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified RET kinase by 50% (IC50).
General Protocol:
-
Reagents: Purified recombinant RET kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., this compound) at various concentrations.
-
Assay Plate Preparation: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: The RET kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., HTRF®): Utilizes fluorescence resonance energy transfer (FRET) between an antibody recognizing the phosphorylated substrate and a second labeled antibody.
-
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression model.
Figure 2. General workflow for a biochemical RET kinase inhibition assay.
Cell-Based Inhibition Assay
This assay measures the ability of a compound to inhibit RET signaling within a cellular context, providing insights into its cell permeability and activity against the target in a more physiologically relevant environment.
Objective: To determine the concentration of an inhibitor required to inhibit a downstream cellular event (e.g., cell proliferation or RET phosphorylation) by 50% (IC50).
General Protocol for Cell Proliferation Assay (e.g., using Ba/F3 cells):
-
Cell Culture: Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET or CCDC6-RET). In the presence of the RET fusion, these cells can proliferate in the absence of IL-3.
-
Cell Plating: The engineered Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period that allows for cell proliferation (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The cell viability data is normalized to untreated controls, and the results are plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
General Protocol for RET Phosphorylation Assay:
-
Cell Culture and Plating: Cells endogenously expressing a RET fusion (e.g., lung or thyroid cancer cell lines) or engineered cells are seeded in plates.
-
Compound Treatment: Cells are treated with the test compound for a defined period.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Detection of Phospho-RET: The level of phosphorylated RET (pRET) is measured using techniques such as:
-
Western Blotting: Using antibodies specific for phosphorylated RET.
-
ELISA: A quantitative immunoassay to measure pRET levels.
-
-
Data Analysis: The pRET signal is normalized to total RET or a housekeeping protein, and the IC50 is calculated based on the reduction in pRET levels at different inhibitor concentrations.
This guide provides a foundational comparison of this compound against key RET inhibitors. Further studies, including head-to-head in vivo experiments and broader kinase profiling, will provide a more comprehensive understanding of its therapeutic potential.
Assessing the Specificity of WF-47-JS03's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the RET kinase inhibitor WF-47-JS03, focusing on its biological target specificity. By objectively comparing its performance with other RET inhibitors and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound is a potent inhibitor of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose aberrant activation is implicated in the development of various cancers. This guide delves into the specificity of this compound by comparing its inhibitory activity against its intended target, RET, with its activity against other kinases. The comparison includes established multi-kinase inhibitors with anti-RET activity, such as Cabozantinib and Vandetanib, as well as newer, highly selective RET inhibitors like Selpercatinib and Pralsetinib. While a comprehensive head-to-head kinase panel screening for all compounds under identical conditions is not publicly available, this guide synthesizes existing data to provide a comparative overview of their specificity profiles.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and its comparators against RET and other key kinases.
Table 1: Potency of this compound against RET-Fusion Positive Cell Lines
| Cell Line | RET Fusion | IC50 (nM) |
| KIF5B-RET transfected Ba/F3 cells | KIF5B-RET | 1.7[1][2] |
| CCDC6-RET transfected LC-2/ad lung cancer cells | CCDC6-RET | 5.3[1][2] |
Table 2: Comparative Selectivity of RET Inhibitors
| Compound | Primary Target(s) | Key Off-Target(s) | Selectivity Notes |
| This compound | RET | KDR (VEGFR2) | Demonstrates >500-fold selectivity for RET over KDR.[2] |
| Selpercatinib | RET | Highly selective for RET with minimal off-target activity reported in preclinical studies.[3][4][5][6][7] | |
| Pralsetinib | RET | VEGFR2 | Highly selective for RET, with significantly less activity against VEGFR2 compared to multi-kinase inhibitors.[8][9][10][11] |
| Vandetanib | VEGFR2, EGFR, RET | Multiple kinases | A multi-kinase inhibitor with significant activity against several tyrosine kinases.[2][12][13][14][15] |
| Cabozantinib | VEGFR2, MET, AXL, RET | Multiple kinases | A multi-kinase inhibitor targeting a broad range of kinases involved in tumor progression and angiogenesis.[16][17][18][19][20] |
Note: The lack of a standardized, publicly available kinome scan for this compound prevents a direct numerical comparison of its selectivity score against a broad panel of kinases with other inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This protocol is representative of the type of assay used to determine the IC50 values of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations in a kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
This is a generalized protocol. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase being tested.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Principle: Cells are treated with the compound of interest and then heated. If the compound binds to its target protein, the protein's thermal stability increases, resulting in more soluble protein remaining after heating compared to untreated cells.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the target protein using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound's biological target specificity.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Conclusion
This compound emerges as a potent and selective inhibitor of RET kinase, demonstrating high efficacy in cellular models driven by RET fusions. Its notable selectivity against KDR (VEGFR2) suggests a favorable profile compared to older multi-kinase inhibitors that often exhibit significant off-target effects on this kinase, which can contribute to toxicity. However, a comprehensive assessment of its specificity across the entire human kinome, ideally through a head-to-head comparison with other selective RET inhibitors like Selpercatinib and Pralsetinib using a standardized platform such as KINOMEscan, would provide a more definitive understanding of its off-target profile.
For researchers in the field of drug development, this compound represents a promising chemical scaffold for the development of next-generation RET inhibitors. Further investigation into its broader kinome-wide selectivity and in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational resource for such future studies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-World Outcomes of Selective RET Inhibitor Selpercatinib in the United States: Descriptive, Retrospective Findings from Two Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. youtube.com [youtube.com]
- 10. Pralsetinib and Sequential MET Inhibitors to Overcome MET Amplification Resistance in a Patient With a RET Fusion Driven Lung Cancer - Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ClinPGx [clinpgx.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of toxicity and clinical outcomes in full versus reduced starting dose cabozantinib in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
A Comparative Guide to RET Kinase Inhibitors: Evaluating WF-47-JS03 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical RET kinase inhibitor WF-47-JS03 against the clinically approved drugs Selpercatinib and Pralsetinib. Due to the limited availability of peer-reviewed, published data on this compound, this comparison relies on information from commercial suppliers for this specific compound, contrasted with extensive public data from clinical trials and publications for Selpercatinib and Pralsetinib. The guide aims to offer a clear, data-driven overview to inform research and development decisions in the context of RET-targeted cancer therapies.
Data Presentation: Performance Comparison of RET Inhibitors
The following tables summarize the available quantitative data for this compound, Selpercatinib, and Pralsetinib, facilitating a direct comparison of their reported potencies and clinical efficacy.
Table 1: In Vitro Potency of RET Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | KIF5B-RET | Cell-based | 1.7 | Commercial Supplier |
| CCDC6-RET | Cell-based | 5.3 | Commercial Supplier | |
| Selpercatinib | RET (Wild-Type) | Biochemical | 2.1 | Published Research |
| KIF5B-RET | Cell-based | 5 | Published Research | |
| CCDC6-RET | Cell-based | 6 | Published Research | |
| Pralsetinib | RET (Wild-Type) | Biochemical | 0.4 | Published Research |
| KIF5B-RET | Cell-based | 1.3 | Published Research | |
| CCDC6-RET | Cell-based | 1.5 | Published Research |
Table 2: Clinical Efficacy of Approved RET Inhibitors (Data for this compound is not available)
| Compound | Cancer Type | Clinical Trial | Overall Response Rate (ORR) |
| Selpercatinib | RET fusion-positive NSCLC (treatment-naive) | LIBRETTO-001 | 85% |
| RET fusion-positive NSCLC (previously treated) | LIBRETTO-001 | 64% | |
| RET-mutant MTC (treatment-naive) | LIBRETTO-001 | 73% | |
| RET-mutant MTC (previously treated) | LIBRETTO-001 | 69% | |
| Pralsetinib | RET fusion-positive NSCLC (treatment-naive) | ARROW | 70% |
| RET fusion-positive NSCLC (previously treated) | ARROW | 57% | |
| RET-mutant MTC (treatment-naive) | ARROW | 66% | |
| RET-mutant MTC (previously treated) | ARROW | 60% |
NSCLC: Non-Small Cell Lung Cancer; MTC: Medullary Thyroid Cancer
Experimental Protocols
To ensure the replicability of the findings presented, detailed methodologies for key experiments are outlined below. While specific protocols for this compound are not publicly available, the following represents standard and robust methods used in the evaluation of RET kinase inhibitors like Selpercatinib and Pralsetinib.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
Test compounds (e.g., this compound, Selpercatinib, Pralsetinib) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the RET kinase and peptide substrate solution to the wells.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cancer cell lines with known RET fusions (e.g., LC-2/ad with CCDC6-RET) or mutations.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-RET (e.g., pY1062), anti-total-RET, and a loading control (e.g., anti-GAPDH).
-
Western blotting reagents and equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the phospho-RET signal to the total RET and loading control signals.
-
Determine the IC50 for the inhibition of RET phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line with a RET alteration.
-
Matrigel (optional, for subcutaneous injection).
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant the cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a defined schedule (e.g., once daily).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
Mandatory Visualizations
RET Signaling Pathway
The diagram below illustrates the canonical RET signaling pathway, which is aberrantly activated in certain cancers. RET inhibitors like this compound, Selpercatinib, and Pralsetinib aim to block this pathway.
Caption: Canonical RET signaling pathway and the point of inhibition.
Experimental Workflow for RET Inhibitor Comparison
The following diagram outlines a typical experimental workflow for the preclinical comparison of RET inhibitors.
Caption: A generalized workflow for the preclinical evaluation of RET inhibitors.
WF-47-JS03: A Potent RET Inhibitor with a Narrow Therapeutic Window
For researchers, scientists, and drug development professionals, WF-47-JS03 presents itself as a potent and selective inhibitor of the RET kinase, a critical target in various cancers. However, its advantages are tempered by a significant limitation: a narrow therapeutic window. This guide provides a comprehensive comparison of this compound with other notable RET inhibitors, supported by available experimental data, to aid in the evaluation of its potential in research and drug development.
This compound, a pyrazolo[1,5-a]pyrimidine, has demonstrated robust in vitro and in vivo efficacy in preclinical models. A key publication by Mathison et al. highlights its potent inhibition of RET kinase fusions, such as KIF5B-RET and CCDC6-RET, which are prevalent in non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2][3] The molecule also exhibits desirable properties such as high selectivity against the KDR (VEGFR2) kinase, minimizing off-target toxicities associated with older multi-kinase inhibitors, and effective penetration of the blood-brain barrier, suggesting potential for treating brain metastases.[1][2][3]
Despite these promising attributes, the pyrazolo[1,5-a]pyrimidine scaffold of this compound is associated with a narrow therapeutic window, where the doses required for efficacy are close to those causing significant toxicity.[1][2][3] This presents a substantial challenge for its clinical development and positions it against newer generations of RET inhibitors with more favorable safety profiles.
Comparative Analysis of RET Inhibitors
To provide a clear perspective on the standing of this compound, this guide compares its performance with the FDA-approved RET inhibitors, Selpercatinib (LOXO-292) and Pralsetinib (BLU-667), and the next-generation inhibitor, Vepafestinib (TAS0953/HM06).
Table 1: In Vitro Potency and Selectivity of RET Inhibitors
| Molecule | Target | IC50 (nM) | KDR IC50 (nM) | Selectivity (KDR/RET) | Reference |
| This compound | KIF5B-RET | 1.7 | >1000 | >588 | [1][2][3] |
| CCDC6-RET | 5.3 | >1000 | >188 | [1][2][3] | |
| Selpercatinib | RET (wild-type) | ~2 | 14 | ~7 | [4] |
| KIF5B-RET | Not directly reported | ||||
| Pralsetinib | RET (wild-type) | ~0.4 | 35 | ~88 | [4] |
| KIF5B-RET | Not directly reported | ||||
| Vepafestinib | RET (wild-type) | ~0.3 | >1000 | >3333 |
Note: Direct comparative IC50 values for all inhibitors in the same cell lines are not always available in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Key Advantages of this compound
-
High Potency: this compound demonstrates nanomolar potency against key RET fusion proteins.[1][2][3]
-
Excellent KDR Selectivity: Its high selectivity over KDR suggests a reduced risk of off-target toxicities commonly associated with multi-kinase inhibitors, such as hypertension and hand-foot syndrome.[1][2][3][5][6]
-
Brain Penetration: The ability of this compound to cross the blood-brain barrier is a significant advantage, given the high incidence of brain metastases in RET-driven cancers.[1][2][3][7]
Limitations and Disadvantages
The primary drawback of this compound is its narrow therapeutic window .[1][2][3] In vivo studies have shown that doses slightly higher than the efficacious dose can lead to severe toxicity, including hemorrhagic lung effects.[1] This significantly complicates its potential clinical application and dose determination.
In comparison, Selpercatinib and Pralsetinib have undergone extensive clinical trials and have established safety profiles that allow for effective management of side effects.[8][9] Next-generation inhibitors like Vepafestinib are being developed with an emphasis on even greater selectivity and improved safety, alongside activity against potential resistance mutations.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of scientific findings. The following are outlines of the key assays used to characterize RET inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Protocol Outline:
-
Reagents: Recombinant human RET kinase domain, ATP, a suitable peptide substrate, and the test compound (e.g., this compound).
-
Procedure:
-
The RET kinase is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay determines the ability of an inhibitor to suppress the growth of cancer cells that are dependent on RET signaling.
Protocol Outline:
-
Cell Lines: Cancer cell lines engineered to express specific RET fusions (e.g., Ba/F3 cells with KIF5B-RET or CCDC6-RET).
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition, is determined from the dose-response curve.
Visualizing the Mechanism of Action
To understand how this compound and other RET inhibitors function, it is essential to visualize the RET signaling pathway and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for WF-47-JS03: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for WF-47-JS03 is publicly available. This guidance is based on the best practices for the disposal of potent, biologically active small molecules, such as kinase inhibitors, used in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
As a potent and selective RET kinase inhibitor, this compound is an biologically active molecule that requires meticulous handling and disposal procedures to ensure personnel safety and prevent environmental contamination. All unusable and expired pharmaceuticals and research compounds must be disposed of through the appropriate hazardous waste channels.[1] The primary disposal route for this compound and any materials contaminated with it is high-temperature incineration handled by a licensed hazardous waste contractor.[2][3]
Essential Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE):
-
Gloves: Butyl rubber gloves are recommended when handling Dimethyl Sulfoxide (DMSO), a common solvent for this type of compound.[4] Nitrile gloves may be penetrated by DMSO.[4]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Protective Clothing: A laboratory coat.
Operational Disposal Plan
The proper management of chemical waste is a regulated process. Adherence to institutional and regulatory guidelines is mandatory.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step. Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][7]
-
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, bench paper) must be collected as solid chemical waste.[8] Place these items in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Unused/Expired Compound: The pure, solid this compound should be disposed of in its original container if possible, or in a securely sealed vial clearly labeled as hazardous waste.[7]
-
-
Liquid Waste:
-
Organic Solutions: Stock solutions of this compound, typically dissolved in DMSO, must be collected as organic solvent waste.[4] Use a dedicated, chemically compatible container for halogenated or non-halogenated solvents as per your facility's protocol. Never mix incompatible waste streams.[7]
-
Aqueous Solutions: Cell culture media, buffers, or other aqueous solutions containing this compound must be collected as aqueous hazardous waste. Do not pour any amount of a potent kinase inhibitor down the drain.[9][10]
-
Step 2: Labeling and Storage
Proper labeling is a key compliance requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[5]
-
The full chemical name, "this compound," and the solvent (e.g., "in DMSO") must be listed. Do not use abbreviations.[5]
-
Indicate the approximate concentration or quantity.
-
Record the accumulation start date (the date the first drop of waste was added).[5]
-
Containers must be kept securely closed at all times, except when adding waste.[6]
-
Store containers in a designated SAA with secondary containment to mitigate spills.[5][7]
Step 3: Arranging for Disposal
-
Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., 6-12 months, check with your EHS), arrange for pickup.[6][11]
-
Contact your institution's EHS department to schedule a collection by a licensed hazardous waste disposal company.[6]
Data Presentation: Waste Stream Summary
The following table summarizes the disposal procedures for waste generated from the use of this compound.
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Chemical Waste | Unused/expired compound, contaminated gloves, pipette tips, vials, bench paper. | Labeled, sealed hazardous waste drum or designated solid waste container. | High-Temperature Incineration via a licensed contractor.[2][3] |
| Liquid Organic Waste | Stock solutions of this compound dissolved in organic solvents like DMSO. | Labeled, chemically compatible (e.g., polyethylene) solvent waste container. | High-Temperature Incineration or fuel blending via a licensed contractor.[8] |
| Liquid Aqueous Waste | Contaminated buffers, cell culture media, and other aqueous solutions. | Labeled, chemically compatible (e.g., polyethylene) aqueous waste container. | Chemical treatment and/or incineration via a licensed contractor. |
Experimental Protocols
The disposal of chemical waste is a regulated safety procedure, not an experimental protocol. Methodologies are determined by regulatory bodies like the Environmental Protection Agency (EPA) and institutional EHS departments to ensure safety and compliance.[5]
Mandatory Visualization: Disposal Workflow
The diagram below outlines the logical workflow for the proper disposal of waste containing this compound.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. DMSO disposal - General Lab Techniques [protocol-online.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Disclaimer: The following information is a template for handling a hypothetical substance, "WF-47-JS03," as no specific data for a substance with this identifier is publicly available. This document should be adapted to reflect the known hazards of any real chemical being used.
Standard Operating Procedure for WF-47-JS03
This document provides essential safety and logistical information for the handling and disposal of the hypothetical substance this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The level of PPE required is dependent on the specific handling procedure and the associated risks.
Table 1: Recommended Personal Protective Equipment for this compound
| Procedure | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Low-concentration solution handling | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| High-concentration solution handling | Double-gloved nitrile | Chemical splash goggles | Chemical-resistant gown | Required if not in a fume hood |
| Weighing of powder | Nitrile gloves | Chemical splash goggles | Disposable gown | Fume hood or N95 respirator |
| Cell culture application | Sterile nitrile gloves | Safety glasses | Sterile lab coat | Not required in a biosafety cabinet |
Operational Plans
2.1. Handling and Storage
-
Handling: All work with this compound powder or high concentrations should be conducted in a certified chemical fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed.
2.2. Spill Response
In the event of a spill, immediately alert personnel in the area and follow the appropriate spill response protocol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
